molecular formula C10H15N3 B13187083 2-Methyl-4-(piperidin-3-YL)pyrimidine

2-Methyl-4-(piperidin-3-YL)pyrimidine

カタログ番号: B13187083
分子量: 177.25 g/mol
InChIキー: RBDBGBCECZKYOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Methyl-4-(piperidin-3-yl)pyrimidine (CAS 1248813-87-7) is a high-value nitrogen-containing heterocyclic compound that serves as a critical synthetic building block in medicinal chemistry and drug discovery research. Its molecular formula is C10H15N3, with a molecular weight of 177.25 g/mol . This compound features a piperidine ring fused to a methyl-substituted pyrimidine, a privileged structural motif prevalent in biologically active molecules. The primary research application of this compound is as a versatile precursor and core scaffold in the design and synthesis of novel therapeutic agents. Pyrimidine-piperidine hybrids are extensively investigated for their diverse pharmacological potential. Structural analogues have demonstrated significant promise as renin inhibitors for cardiovascular research , and similar molecular frameworks are explored for their anti-angiogenic properties and DNA cleavage activities, which are relevant in oncology . Furthermore, the piperidine-pyrimidine core is a key structure in developing inhibitors for infectious diseases, as seen in studies on novel thienopyrimidine inhibitors targeting Leishmania N-myristoyltransferase . Recent research also highlights derivatives of this scaffold for their antioxidant and anti-inflammatory activities, particularly through lipoxygenase (LOX) inhibition . This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research and development applications and is not classified or intended for diagnostic, therapeutic, or human use.

特性

分子式

C10H15N3

分子量

177.25 g/mol

IUPAC名

2-methyl-4-piperidin-3-ylpyrimidine

InChI

InChI=1S/C10H15N3/c1-8-12-6-4-10(13-8)9-3-2-5-11-7-9/h4,6,9,11H,2-3,5,7H2,1H3

InChIキー

RBDBGBCECZKYOO-UHFFFAOYSA-N

正規SMILES

CC1=NC=CC(=N1)C2CCCNC2

製品の起源

United States
Foundational & Exploratory

Therapeutic Potential of 2-Methyl-4-(piperidin-3-yl)pyrimidine Derivatives: A Strategic Scaffold Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the therapeutic potential and medicinal chemistry of 2-Methyl-4-(piperidin-3-yl)pyrimidine derivatives.

Executive Summary

The 2-Methyl-4-(piperidin-3-yl)pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike flat heteroaromatic systems, this scaffold incorporates a distinct 3-dimensional vector via the piperidine ring, allowing substituents to explore non-planar regions of protein binding pockets.

This guide analyzes the scaffold’s utility in two primary therapeutic areas: Kinase Inhibition (Oncology/Immunology) and GPCR Modulation (CNS Disorders) . It details the structural activity relationships (SAR), provides a validated synthetic workflow, and outlines the mechanistic basis for its therapeutic application.

Chemical Architecture & SAR Analysis

The Pharmacophore Core

The scaffold consists of three critical domains, each serving a specific function in ligand-protein interaction:

  • Pyrimidine Core (The Anchor):

    • Acts as a hydrogen bond acceptor/donor motif, mimicking the adenine ring of ATP in kinase pockets.

    • The 2-methyl group serves a dual purpose: it blocks the metabolically labile C2 position from oxidative attack (increasing half-life) and provides a steric handle to induce atropisomerism or selectivity against homologous enzymes.

  • Piperidine Ring (The Vector):

    • Attached at the C4 position of the pyrimidine, the piperidine ring (specifically the 3-yl linkage) introduces chirality and sp3 character.

    • Solubility: The secondary amine (

      
      ) enhances aqueous solubility and lysosomal trapping, improving oral bioavailability.
      
  • The 3-Position Linkage (The Twist):

    • Unlike 4-piperidinyl analogs (which are achiral and symmetric), the 3-piperidinyl linkage creates a "kinked" geometry. This allows the molecule to project substituents into specific hydrophobic sub-pockets (e.g., the specificity pocket of GPCRs or the solvent front of kinases).

Structural Activity Relationship (SAR) Table[1]
Structural DomainModificationEffect on Potency/ADME
Pyrimidine C2 Methyl (

)
Blocks oxidation; improves metabolic stability.
Amino (

)
Increases H-bond donor capacity (common in CDK inhibitors).
Pyrimidine C4 Linkage to PiperidineEssential for scaffold geometry. C-C bond is metabolically stable compared to C-N.
Piperidine N1 Free Amine (

)
High solubility; hERG liability risk if basicity is too high.
Amide/UreaNeutralizes basicity; targets specific residues (e.g., Cys in covalent inhibitors).
Piperidine C3 Chirality (

vs

)
Critical for binding affinity. Often one enantiomer is

more potent.

Therapeutic Targets & Mechanisms[1]

Kinase Inhibition (JAK/STAT & CDK Pathways)

In oncology and immunology, this scaffold is frequently employed to target the ATP-binding site of protein kinases.

  • Mechanism: The pyrimidine nitrogen atoms form hydrogen bonds with the "hinge region" of the kinase. The piperidine ring projects into the solvent-exposed region, where the N1-substituent can be tailored to interact with surface residues, improving selectivity.

  • Relevance: Derivatives of this core are structural analogs to intermediates used in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and CDK4/6 inhibitors.

Figure 1: JAK-STAT Signaling Pathway & Inhibition Point

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Scaffold) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation P_STAT Phospho-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation Inhibitor 2-Methyl-4-(piperidin-3-yl) pyrimidine Derivative Inhibitor->JAK Inhibits ATP Binding

Caption: The scaffold targets the JAK kinase ATP-binding site, preventing STAT phosphorylation and downstream inflammatory signaling.

GPCR Modulation (Histamine H4 & Muscarinic)

The basic nitrogen of the piperidine mimics the positively charged amine found in endogenous neurotransmitters (histamine, acetylcholine).

  • Application: H4 receptor antagonists for pruritus and inflammation. The 3-piperidinyl geometry allows the pyrimidine to occupy a hydrophobic pocket distinct from the orthosteric site, acting as an allosteric modulator or bitopic ligand.

Experimental Protocols: Synthesis & Validation

Synthesis of 2-Methyl-4-(piperidin-3-yl)pyrimidine

Rationale: The most robust route utilizes a Suzuki-Miyaura coupling between a chloropyrimidine and a pyridylboronic acid, followed by selective hydrogenation. This avoids the handling of unstable non-aromatic organometallics.

Workflow Diagram:

Synthesis_Route SM1 4-Chloro-2-methylpyrimidine Step1 Step 1: Suzuki Coupling Pd(PPh3)4, Na2CO3 DME/H2O, 90°C SM1->Step1 SM2 3-Pyridylboronic acid SM2->Step1 Inter Intermediate: 2-Methyl-4-(pyridin-3-yl)pyrimidine Step1->Inter Step2 Step 2: Hydrogenation H2 (50 psi), PtO2 AcOH/MeOH Inter->Step2 Product Product: 2-Methyl-4-(piperidin-3-yl)pyrimidine Step2->Product

Caption: Two-step synthetic route yielding the target scaffold from commercially available precursors.

Detailed Protocol:
  • Suzuki Coupling:

    • Reagents: 4-Chloro-2-methylpyrimidine (1.0 eq), 3-Pyridylboronic acid (1.2 eq),

      
       (5 mol%), 
      
      
      
      (2.0 M aq).
    • Procedure: Degas DME/Water (3:1). Heat at 90°C under

      
       for 12h.
      
    • Workup: Extract with EtOAc, wash with brine. Purify via flash chromatography (

      
       MeOH in DCM).
      
    • Checkpoint: Confirm formation of the biaryl intermediate via LC-MS (

      
       observed).
      
  • Hydrogenation (Pyridine Reduction):

    • Reagents: Biaryl intermediate,

      
       (Adams' catalyst, 10 wt%), Acetic Acid (glacial).
      
    • Procedure: Pressurize Parr shaker to 50 psi

      
      . Shake at RT for 24h.
      
    • Note: The acetic acid protonates the pyridine, facilitating reduction.

    • Workup: Filter through Celite. Basify filtrate with

      
       to pH > 10. Extract with DCM/iPrOH (3:1).
      
    • Validation:

      
       must show loss of aromatic pyridine protons and appearance of aliphatic multiplets at 1.5–3.5 ppm.
      
In Vitro Kinase Assay (Validation)

To validate the scaffold's activity as a kinase inhibitor (e.g., against JAK2):

  • Assay Format: FRET-based LanthaScreen or ADP-Glo.

  • Control: Tofacitinib (Positive Control).

  • Procedure: Incubate kinase, ATP (

    
     concentration), and substrate peptide with varying concentrations of the derivative.
    
  • Readout: Measure

    
    .[1][2] A potent "hit" for this scaffold typically shows 
    
    
    
    .

Future Outlook & Clinical Implications[1]

The 2-Methyl-4-(piperidin-3-yl)pyrimidine scaffold is currently transitioning from a "library compound" to a "targeted warhead."

  • PROTACs: The piperidine nitrogen provides an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), allowing the recruitment of E3 ligases to degrade specific kinases.

  • Covalent Inhibitors: Functionalization of the piperidine with acrylamides allows for covalent modification of non-catalytic cysteines, a strategy successfully used in drugs like Ibrutinib.

References

  • Accela Chem. (n.d.). 2-methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride Product Page. Retrieved from [Link]

  • JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences. Retrieved from [Link]

  • Research & Reviews. (2015). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Review on the Synthesis and Therapeutic Potential of Pyrido-pyrimidine Derivatives. PMC. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field. Pharmaceuticals.[2][3][4][5] Retrieved from [Link]

Sources

2-Methyl-4-(piperidin-3-yl)pyrimidine: Chemical Profiling, Sourcing Strategies, and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The pyrimidine-piperidine scaffold is a privileged structural motif in modern medicinal chemistry, frequently deployed in the design of kinase inhibitors and G protein-coupled receptor (GPCR) ligands. This technical whitepaper provides an in-depth analysis of 2-Methyl-4-(piperidin-3-yl)pyrimidine , focusing on its commercial availability as a dihydrochloride salt (CAS: 1361115-11-8), rigorous quality control methodologies, and downstream synthetic integration. Designed for drug development professionals, this guide bridges the gap between raw material procurement and advanced pharmacological application.

Chemical Identity & Structural Significance

In drug discovery, the spatial arrangement of hydrogen-bond acceptors and basic amines dictates target engagement. 2-Methyl-4-(piperidin-3-yl)pyrimidine features an electron-deficient pyrimidine ring coupled to a basic, sp³-hybridized piperidine ring.

Commercially, this intermediate is almost exclusively synthesized and distributed as a dihydrochloride salt [1]. The causality behind this is twofold: the free base is typically a viscous oil or low-melting solid prone to atmospheric oxidation, whereas the dihydrochloride salt forms a highly stable, crystalline powder that allows for precise stoichiometric handling during scale-up.

Table 1: Chemical Identifiers & Properties

PropertyValue
IUPAC Name 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
CAS Number 1361115-11-8
PubChem CID
Molecular Formula C₁₀H₁₇Cl₂N₃
Molecular Weight 250.17 g/mol (Salt) / 177.25 g/mol (Free Base)
Monoisotopic Mass 177.1266 Da (Free Base)
SMILES (Salt) CC1=NC=CC(=N1)C2CCCNC2.Cl.Cl
Sourcing & Supplier Availability

Procuring high-purity API intermediates is a critical bottleneck in preclinical development. When sourcing CAS 1361115-11-8, researchers must evaluate suppliers based on analytical transparency (availability of NMR/HPLC spectra) and scale-up capacity.

Table 2: Key Suppliers and Procurement Metrics

SupplierCatalog IDAvailable ScalesPurity Standard
CAS 1361115-11-8mg to Bulk (kg)>97%[1]
BD6033341g, 5g, 25g>95%[2]
SY184791mg to g>95%[3]
1361115-11-850 mg, 0.5 g>95%[4]

Strategic Insight: For early-stage structure-activity relationship (SAR) studies, milligram quantities from standard catalog suppliers (BLD Pharm, Accela) are sufficient. However, for IND-enabling GLP toxicity studies, transitioning to bulk manufacturers like American Elements is required to ensure batch-to-batch reproducibility.

Quality Control (QC) & Analytical Validation Protocol

Relying solely on a Certificate of Analysis (CoA) introduces unacceptable risk into the synthetic pipeline. The following self-validating QC protocol must be executed upon receipt of the dihydrochloride salt.

  • Visual Inspection: The material must be a free-flowing powder[1]. Clumping is a primary indicator of moisture ingress, which is common given the hygroscopic nature of amine hydrochlorides.

  • LC-MS (ESI+) Profiling:

    • Method: Dissolve 1 mg of the salt in 1 mL of MeOH/H₂O (0.1% Formic Acid). Inject onto a C18 column.

    • Causality: The basic piperidine nitrogen readily ionizes in positive electrospray ionization (ESI+).

    • Self-Validation: The chromatogram must show a dominant peak at m/z 178.1 [M+H]⁺ . The absence of peaks at m/z + 18 confirms no covalent hydration artifacts.

  • Karl Fischer (KF) Titration:

    • Causality: Trace water will violently quench electrophilic coupling partners (e.g., acid chlorides, sulfonyl chlorides) in downstream functionalization.

    • Self-Validation: Moisture content must be <0.5% . If >0.5%, the batch must be dried under high vacuum at 40 °C for 12 hours prior to use.

Synthetic Utility & Integration Workflow

Because the piperidine nitrogen is fully protonated in the dihydrochloride form (pKa ~10.4), it is entirely non-nucleophilic. Free-basing is a mandatory prerequisite for downstream coupling reactions such as Buchwald-Hartwig aminations or S_NAr substitutions.

Protocol: Free-Basing and Electrophilic Trapping
  • Step 1 (Dissolution): Suspend 1.0 eq of 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride in dichloromethane (DCM) (10 mL/mmol). Note: Complete dissolution will not occur until the base is added.

  • Step 2 (Deprotonation): Add an equal volume of saturated aqueous Na₂CO₃. Stir vigorously for 30 minutes.

    • Self-Validation: Test the aqueous layer with pH paper; it must read ≥ 10 to ensure complete deprotonation of the piperidine nitrogen.

  • Step 3 (Extraction & Drying): Separate the organic layer, extract the aqueous layer twice with DCM, and dry the combined organics over anhydrous Na₂SO₄.

  • Step 4 (Coupling): Filter, concentrate under reduced pressure, and immediately dissolve the resulting free base in anhydrous THF. Add 1.5 eq of triethylamine and dropwise add 1.1 eq of the desired electrophile (e.g., acid chloride) at 0 °C.

QC_Workflow cluster_QC Quality Control (QC) Protocol cluster_Prep Free-Basing Workflow Start Raw Material: 1361115-11-8 (Dihydrochloride Salt) LCMS LC-MS (ESI+) Target m/z: 178.1 Start->LCMS NMR 1H/13C NMR Structural Validation Start->NMR KF Karl Fischer Titration Moisture < 0.5% Start->KF Base Aqueous Na2CO3 Wash (pH > 10) LCMS->Base Pass NMR->Base KF->Base Extract DCM Extraction & Na2SO4 Drying Base->Extract Product Free Base API Intermediate Ready for Coupling Extract->Product

Figure 1: Analytical QC and free-basing workflow for 1361115-11-8 prior to synthetic integration.

Pharmacological Context: The Pyrimidine-Piperidine Axis

The combination of a pyrimidine ring and a piperidine ring is recognized as a [5]. This specific structural topology is engineered to exploit the architecture of target proteins in two distinct ways:

  • Kinase Inhibition (e.g., Akt, PI3K): The pyrimidine core mimics the adenine ring of ATP. It acts as a potent hydrogen-bond acceptor, forming critical bidentate interactions with the backbone amides of the kinase hinge region[6]. Concurrently, the 4-position piperidine ring is directed outward into the solvent-exposed channel. This spatial orientation allows medicinal chemists to append bulky, solubilizing groups to the piperidine nitrogen without causing steric clashes in the ATP-binding pocket[6].

  • GPCR Modulation: Beyond kinases, piperidine-pyrimidine derivatives are highly effective as [7], which are currently under intense investigation for neurodegenerative diseases and immuno-oncology.

Kinase_Pathway cluster_Binding Kinase Domain Engagement Ligand Pyrimidine-Piperidine Derivative Hinge Pyrimidine Core (Hinge Region Binding) Ligand->Hinge H-Bond Acceptor Solvent Piperidine N-Substituent (Solvent Channel Exposure) Ligand->Solvent Vectorial Growth ATP ATP Displacement Hinge->ATP Solvent->ATP Inhibition Kinase Inhibition (e.g., Akt, PI3K) ATP->Inhibition Apoptosis Apoptosis / Reduced Cell Proliferation Inhibition->Apoptosis

Figure 2: Mechanistic pathway of target engagement and kinase inhibition by the pyrimidine-piperidine axis.

References
  • [1] American Elements. 2-methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride | CAS 1361115-11-8. Retrieved from:[Link]

  • [3] Accela ChemBio. 1361115-11-8, 2-methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride. Retrieved from:[Link]

  • [5] National Institutes of Health (PMC). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase. Retrieved from:[Link]

  • [7] National Institutes of Health (PubMed). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Retrieved from:[Link]

  • [6] Journal of Medicinal Chemistry (ACS Publications). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from:[Link]

Sources

Comprehensive Toxicity and Safety Data Sheet (SDS) Guide for 2-Methyl-4-(piperidin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on highly functionalized nitrogenous heterocycles, compounds like 2-methyl-4-(piperidin-3-yl)pyrimidine have emerged as critical synthetic intermediates[1]. Operating as a Senior Application Scientist, it is imperative to recognize that while this specific scaffold is primarily used in scientific research and development[1], its structural motifs—specifically the basic piperidine ring and the pyrimidine core—carry inherent toxicological liabilities.

Because empirical, in vivo safety data for this specific compound is currently sparse in public repositories[1], drug development professionals must employ a predictive, tiered approach to chemical hygiene and safety profiling. This whitepaper establishes a rigorous framework for the physicochemical characterization, predictive toxicology, and experimental validation required to safely handle and evaluate this compound.

Chemical Identity & Physicochemical Profiling

Understanding the physical state and chemical properties of a compound is the first step in predicting its pharmacokinetic behavior and occupational hazards. The compound is frequently supplied as a dihydrochloride salt to enhance aqueous solubility, which subsequently alters its handling requirements.

Quantitative Chemical Data
ParameterSpecification
Chemical Name 2-methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
CAS Number 1361115-11-8
Molecular Formula C₁₀H₁₇Cl₂N₃
Molecular Weight 250.17 g/mol
PubChem CID 71298981
SMILES CC1=NC=CC(=N1)C2CCCNC2.Cl.Cl
Appearance Solid powder
Storage Temperature Room Temperature

Data synthesized from American Elements material specifications[1].

Structural Alerts & Predictive Toxicology

In the absence of exhaustive in vivo data, we must apply structural alert (pharmacophore) modeling to anticipate toxicological endpoints.

The Piperidine Liability: hERG Channel Blockade

The piperidine ring contains a secondary amine with a typical pKa of ~9–10. At physiological pH (7.4), this nitrogen is heavily protonated, existing as a cation. This is a well-documented structural alert in medicinal chemistry. The protonated nitrogen can enter the inner vestibule of the hERG (human Ether-à-go-go-Related Gene) potassium channel, engaging in high-affinity


-cation interactions with the aromatic residues Tyr652 and Phe656.

Blocking the hERG channel inhibits the rapid delayed rectifier potassium current (


), leading to delayed ventricular repolarization, manifesting clinically as QT interval prolongation and potentially fatal Torsades de Pointes (TdP) arrhythmias[2].

hERG_Mechanism Piperidine Piperidine Motif (Basic Nitrogen) Protonation Physiological pH (Protonated Cation) Piperidine->Protonation Ionization hERG hERG K+ Channel (Tyr652/Phe656 Binding) Protonation->hERG Pi-Cation Interaction Risk Cardiotoxicity Risk (QT Prolongation) hERG->Risk Action Potential Delay

Figure 1: Mechanistic pathway of hERG channel blockade by the piperidine structural motif.

Safety Data Sheet (SDS) Guidelines

Because explicit safety data for CAS 1361115-11-8 is currently unavailable online[1], the following is a predictive GHS (Globally Harmonized System) classification based on the behavior of homologous pyrimidine-piperidine dihydrochloride salts.

Hazard Identification
  • H315 : Causes skin irritation. (The dihydrochloride salt can form localized acidic microenvironments upon contact with skin moisture).

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation. (Powder inhalation risk).

Chemical Hygiene & Handling (Precautionary Statements)
  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280 : Wear protective gloves/protective clothing/eye protection/face protection.

  • Engineering Controls : Must be handled inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of the aerosolized powder.

Experimental Methodologies for Toxicity Validation

To transition this compound from a raw intermediate to a viable lead, rigorous in vitro profiling is required. The following protocols are designed as self-validating systems , ensuring that every assay mathematically proves its own reliability before the compound's data is accepted.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Causality: We utilize the MTT assay because it measures mitochondrial reductase activity. Rather than just counting dead cells, this assay differentiates between cytostatic (growth-halting) and cytotoxic (cell-rupturing) effects by quantifying metabolic collapse. Self-Validating Mechanism: The assay is voided if the positive control fails to reduce cell viability by >50%, or if the vehicle control variance exceeds 10%.

  • Cell Seeding: Seed HepG2 (human hepatoma) cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Dosing: Prepare a serial dilution of 2-methyl-4-(piperidin-3-yl)pyrimidine (1 µM to 100 µM) in 0.1% DMSO.

  • Controls: Include a vehicle control (0.1% DMSO) and a positive control (10 µM Doxorubicin).

  • Incubation: Expose cells for 48 hours.

  • Readout: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Protocol B: Bacterial Reverse Mutation (Ames) Test

Causality: Standardized under [3], this assay uses histidine-dependent Salmonella typhimurium strains. If the compound is a mutagen, it induces a reverse mutation, allowing the bacteria to synthesize histidine and survive. We mandate the inclusion of a rat liver S9 fraction because many nitrogenous heterocycles are inert until hepatic CYP450 enzymes oxidize them into reactive, DNA-binding electrophiles[3]. Self-Validating Mechanism: Strain-specific positive controls must yield a >3-fold increase in revertant colonies compared to the spontaneous mutation rate of the vehicle control[3].

  • Preparation: Grow S. typhimurium strains (TA98, TA100) overnight in nutrient broth.

  • Metabolic Activation: Prepare the S9 mix (rat liver extract + NADP + glucose-6-phosphate).

  • Exposure: Mix 0.1 mL bacterial culture, 0.1 mL test compound (up to 5000 µ g/plate ), and 0.5 mL S9 mix (or buffer for S9- conditions).

  • Plating: Add 2 mL of molten top agar containing trace histidine. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Count revertant colonies manually or via automated colony counter.

Protocol C: In Vitro hERG Patch-Clamp Assay

Causality: As mandated by the [2], we must evaluate delayed ventricular repolarization. The whole-cell patch-clamp technique is the gold standard because it directly measures the


 current across the cell membrane, capturing the exact moment the piperidine moiety occludes the channel pore[2].
Self-Validating Mechanism:  The recording is only valid if the baseline current remains stable for 3 minutes. Furthermore, application of 100 nM E-4031 (a known hERG blocker) at the end of the assay must inhibit >80% of the current to prove the cell's pharmacological sensitivity.
  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel.

  • Electrophysiology: Establish a whole-cell gigaseal using a glass micropipette filled with intracellular solution.

  • Voltage Protocol: Depolarize the cell to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV to elicit the outward tail current.

  • Perfusion: Perfuse the test compound at escalating concentrations (e.g., 1, 10, 30 µM) while continuously recording the tail current amplitude.

  • Analysis: Calculate the IC₅₀ for hERG inhibition. An IC₅₀ < 1 µM flags the compound for severe cardiotoxic liability.

ToxWorkflow Synthesis Compound Synthesis InSilico In Silico QSAR Synthesis->InSilico InVitro In Vitro Assays (Ames, hERG) InSilico->InVitro Safety Safety Data Sheet (GHS) InVitro->Safety

Figure 2: Tiered toxicity profiling workflow from in silico prediction to SDS generation.

References

  • American Elements . "2-methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride | CAS 1361115-11-8 Product Information & SDS." American Elements. URL: [Link]

  • Tox Lab . "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209." Tox Lab Genetic Toxicology Studies. URL:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH . "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential." FDA Regulatory Information. URL:[Link]

Sources

The 2-Methyl-4-(piperidin-3-yl)pyrimidine Scaffold in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Over the past 60 years, pyrimidines have become an increasingly important core structure in many drug molecules, particularly within the oncology and central nervous system (CNS) therapeutic areas[1]. As the pharmaceutical industry shifts away from flat, planar molecules toward architecturally complex, three-dimensional structures, the 2-methyl-4-(piperidin-3-yl)pyrimidine scaffold has emerged as a highly privileged building block.

By combining the robust, ATP-competitive hinge-binding properties of the 2-methylpyrimidine core with the sp3-rich, solubilizing vector of the piperidine-3-yl moiety, this scaffold provides a versatile foundation for hit-to-lead optimization. The pyrimidine scaffold, particularly when substituted with a piperidine moiety, is a common feature in the design of highly selective kinase inhibitors[2]. This whitepaper dissects the mechanistic rationale, synthetic methodologies, and physicochemical advantages of deploying this scaffold in drug discovery.

Mechanistic Rationale: Target Binding & Pharmacophore Modeling

The 2-Methylpyrimidine Core: A Precision Hinge Binder

In the context of kinase inhibition, the pyrimidine ring functions as a bioisostere of the adenine ring of ATP, allowing the molecule to mimic critical hinge region binding interactions[3]. The N1 and N3 nitrogen atoms of the pyrimidine act as potent hydrogen-bond acceptors, engaging the backbone amide NH groups of conserved residues (e.g., Methionine or Leucine) in the kinase hinge region[4].

The strategic placement of the 2-methyl group serves two distinct mechanistic purposes:

  • Steric Shielding: It occupies a small, lipophilic sub-pocket adjacent to the hinge, preventing the binding of larger, off-target kinases that lack this specific cavity.

  • Electronic Modulation: The electron-donating nature of the methyl group subtly increases the basicity of the adjacent pyrimidine nitrogens, strengthening the hydrogen-bond interactions with the target protein.

The Piperidine-3-yl Moiety: The sp3 Vector

While the pyrimidine anchors the molecule, the piperidine ring dictates its pharmacokinetic destiny. The attachment at the 3-position (as opposed to the 4-position) introduces chirality and projects the basic secondary amine out of the ATP pocket toward the solvent-exposed channel or the ribose-binding pocket.

This secondary amine serves as an ideal synthetic handle. In targeted covalent inhibitors (TCIs), it is frequently functionalized with an acrylamide warhead to engage non-catalytic cysteine residues (e.g., in EGFR or BTK). Clinical candidates such as AZD5363 (capivasertib) utilize a related pyrrolopyrimidine-piperidine framework to achieve potent, orally bioavailable inhibition of Akt kinases[5], while CDK inhibitors like R547 leverage a diaminopyrimidine core with a substituted piperidine moiety to achieve significant in vivo antitumor activity[6].

G A 2-Methylpyrimidine Core (Hinge Binder) B Piperidine-3-yl Ring (sp3 Vector) A->B C-C Linkage C Kinase Hinge Region (H-Bond Acceptor/Donor) A->C Bidentate H-Bonds D Solvent-Exposed Channel (Solubility & Selectivity) B->D Directs into channel E Covalent Warhead (Targeting Cys Residues) B->E Functionalization at N E->D Engages specific residues

Fig 1: Pharmacophore model of the pyrimidine-piperidine scaffold in kinase ATP-binding sites.

Physicochemical & ADME Profiling

The transition from flat, aromatic compounds to sp3-enriched scaffolds is a proven strategy for improving clinical success rates. The 2-methyl-4-(piperidin-3-yl)pyrimidine scaffold fundamentally alters the physicochemical profile of a drug candidate.

Data Presentation: Comparative ADME Advantages
ParameterTraditional Planar Pyrimidine2-Methyl-4-(piperidin-3-yl)pyrimidine ScaffoldMechanistic Rationale
Fraction sp3 (Fsp3) < 0.2> 0.4Introduction of the saturated, non-planar piperidine ring disrupts crystal lattice energy.
Thermodynamic Solubility Low (<10 µg/mL)High (>100 µg/mL)Reduced π-π stacking and the introduction of a basic aliphatic amine (pKa ~9.5) enhance aqueous solvation.
CYP450 Inhibition High (IC50 < 1 µM)Low (IC50 > 10 µM)3D architectural complexity prevents tight binding to the planar, lipophilic CYP heme active sites.
Kinase Selectivity PromiscuousHighThe 2-methyl group and chiral piperidine vector restrict off-target hinge binding by demanding specific spatial geometries.

Self-Validating Synthetic Protocol

To ensure high-fidelity drug development, the synthesis of this scaffold must be robust, scalable, and self-validating. The most efficient route to construct the C-C bond between the pyrimidine and piperidine rings is via a Suzuki-Miyaura Cross-Coupling .

Step-by-Step Methodology: Synthesis of 2-Methyl-4-(piperidin-3-yl)pyrimidine

Step 1: Reagent Preparation & Setup

  • Materials: 4-chloro-2-methylpyrimidine (1.0 eq), 1-Boc-piperidine-3-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v).

  • Causality: The pinacol boronic ester is chosen over the free boronic acid to prevent protodeboronation under basic conditions. The biphasic solvent system ensures the simultaneous dissolution of the organic electrophile and the inorganic base, facilitating the transmetalation step.

Step 2: Degassing (Critical Step)

  • Action: Purge the reaction mixture with N₂ or Argon for 15 minutes prior to catalyst addition.

  • Causality: Dissolved oxygen acts as a radical scavenger and irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) complex, which will prematurely halt the catalytic cycle.

Step 3: Thermal Activation & In-Process Validation

  • Action: Heat the sealed reaction vessel to 90°C for 12 hours.

  • Self-Validation System: Monitor the reaction via LC-MS. The transmetalation and reductive elimination steps are validated by the complete disappearance of the 4-chloro-2-methylpyrimidine peak and the emergence of the Boc-protected product mass (M+H = 278.1).

Step 4: Boc-Deprotection

  • Action: Isolate the intermediate via silica gel chromatography. Dissolve in Dichloromethane (DCM) and treat with 20% Trifluoroacetic acid (TFA) at 0°C, warming to room temperature over 2 hours.

  • Causality: TFA selectively cleaves the tert-butyl carbamate via an acid-catalyzed elimination mechanism, generating the free secondary amine without disrupting the newly formed pyrimidine-piperidine C-C bond.

Step 5: Final Validation

  • Action: Confirm the final product structure via ¹H NMR and ¹³C NMR.

  • Self-Validation System: The successful deprotection is confirmed by the disappearance of the massive 9H singlet at ~1.4 ppm (corresponding to the Boc group) and the retention of the pyrimidine aromatic protons (typically doublets around 7.0–8.5 ppm).

G S1 4-Chloro-2-methylpyrimidine (Electrophile) S3 Suzuki-Miyaura Cross-Coupling S1->S3 S2 Boc-3-Piperidine Boronic Ester (Nucleophile) S2->S3 S4 Boc Deprotection (TFA / HCl) S3->S4 Pd Catalyst, Base, Heat S5 N-Functionalization (Amidation) S4->S5 Free Amine Generation S6 Lead Compound (e.g., Kinase Inhibitor) S5->S6 Warhead Attachment

Fig 2: Step-by-step synthetic workflow for 2-Methyl-4-(piperidin-3-yl)pyrimidine derivatives.

Conclusion

The 2-methyl-4-(piperidin-3-yl)pyrimidine scaffold is not merely a structural placeholder; it is a rationally designed, functionally dense module. By satisfying the stringent hydrogen-bonding requirements of kinase hinge regions while simultaneously projecting a highly soluble, functionalizable sp3 vector into the solvent channel, it addresses both pharmacodynamic potency and pharmacokinetic liability. For drug discovery professionals, mastering the synthesis and derivatization of this scaffold is a critical step in accelerating the hit-to-lead optimization process.

References

  • [6] Discovery of[4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed / Journal of Medicinal Chemistry. URL: [Link]

  • [5] Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed / Journal of Medicinal Chemistry. URL:[Link]

  • [3] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. URL:[Link]

  • [4] In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. URL:[Link]

  • [1] Recent Advances in Pyrimidine-Based Drugs. PMC / National Institutes of Health. URL:[Link]

Sources

Bioactivity of 2-Methyl-4-Substituted Pyrimidine Analogs: A Technical Guide for Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine scaffolds are foundational to medicinal chemistry due to their biomimetic resemblance to endogenous nucleic acids, allowing them to interface seamlessly with a multitude of biological targets[1]. Among these, 2-methyl-4-substituted pyrimidine analogs have emerged as highly privileged pharmacophores. As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed that the strategic placement of a methyl group at the C2 position, coupled with diverse functionalization at the C4 position, yields molecules with exceptional kinase selectivity, antimalarial potency, and metabolic stability[2][3]. This whitepaper dissects the structure-activity relationships (SAR), primary bioactivity profiles, and the self-validating experimental workflows required to rigorously evaluate these compounds.

Structural Rationale & Pharmacophore Dynamics

The bioactivity of pyrimidine derivatives is heavily dictated by their substitution patterns[1]. Understanding the causality behind these structural choices is critical for rational drug design:

  • The C2-Methyl Anchor : The 2-methyl substitution is not merely a structural placeholder; it acts as a critical conformational lock. In kinase targeting, this moiety provides essential steric constraints that prevent rapid metabolic degradation (e.g., via N-oxidation) while optimally occupying small hydrophobic pockets near the enzyme's hinge region[2].

  • The C4-Substitution Vector : The 4-position serves as a highly modular vector. By introducing bulky aryl, heteroaryl, or complex amino groups, researchers can direct the molecule into solvent-exposed regions or deep allosteric pockets, driving target specificity and binding affinity[3].

Primary Bioactivity Profiles

Pan-BCR-ABL Kinase Inhibition in Oncology

The clinical management of chronic myeloid leukemia (CML) is frequently derailed by the T315I "gatekeeper" mutation in the BCR-ABL kinase. 2-methylpyrimidine derivatives have been successfully engineered using scaffold-hopping strategies to overcome this resistance[2]. The compact nature of the 2-methyl group avoids steric clashes with the bulky isoleucine residue of the T315I mutant, allowing the 4-substituted tail to maintain critical hydrogen bonds within the ATP-binding site, thereby acting as potent pan-BCR-ABL inhibitors[2].

Antimalarial Dual-Kinase Inhibition

In the realm of infectious diseases, 4-substituted pyrimidine analogs have shown remarkable efficacy as dual inhibitors of Plasmodium falciparum kinases (PfGSK3 and PfPK6)[3]. Optimization of the C4 position with specific amide or aryl groups has yielded low-nanomolar inhibitors that effectively disrupt the parasite's life cycle and clear blood-stage parasites in vitro[3].

Metabolic and Receptor Modulation

Beyond infectious diseases and leukemias, 2-methyl-pyrimidine derivatives have been patented as inhibitors of the inducible form of Phosphofructokinase, a mechanism that starves cancer cells by suppressing their hyperactive glycolysis[4]. Furthermore, structurally related pyrimidine analogs function as modulators of prostaglandin E2 (PGE2) receptors (EP2/EP4), offering therapeutic avenues for immuno-oncology[4].

Quantitative Bioactivity Summary

To facilitate rapid SAR comparison, the following table synthesizes key quantitative bioactivity metrics for leading 2-methyl and 4-substituted pyrimidine analogs.

Compound DesignationPrimary TargetIC50 / Activity MetricMechanistic / Structural HighlightSource
Compound 7u BCR-ABL (WT)0.13 nM2-methylpyrimidine core; ATP-competitive[2]
Compound 7u BCR-ABL (T315I)0.65 μMOvercomes T315I gatekeeper mutation[2]
Compound 10a K562 Cell Line1.1 nM (Anti-proliferation)High oral bioavailability (48.7%)[2]
Compound 23d PfGSK3 / PfPK6172 nM / 11 nM4-substituted dual kinase inhibitor[3]
Compound 23e PfGSK3 / PfPK697 nM / 8 nMPotent blood-stage antimalarial activity[3]

Mechanistic Pathway Visualization

The following diagram illustrates the causality of BCR-ABL inhibition by 2-methylpyrimidine analogs and the subsequent downstream cellular effects.

BCR_ABL_Pathway Inhibitor 2-Methyl-4-Substituted Pyrimidine Analog BCR_ABL BCR-ABL Kinase (WT & T315I Mutant) Inhibitor->BCR_ABL Competitive Binding at ATP Pocket STAT5 STAT5 Pathway BCR_ABL->STAT5 Phosphorylates PI3K PI3K/AKT Pathway BCR_ABL->PI3K Activates Proliferation Leukemic Cell Proliferation STAT5->Proliferation Drives PI3K->Proliferation Promotes Survival Apoptosis Cellular Apoptosis (Therapeutic Efficacy) Proliferation->Apoptosis Inhibition leads to

Caption: BCR-ABL signaling cascade and targeted inhibition by 2-methylpyrimidine analogs.

Experimental Methodologies: Self-Validating Kinase Assays

When developing screening cascades for highly conjugated heterocyclic systems like pyrimidines, one must account for intrinsic compound autofluorescence. Standard colorimetric or prompt-fluorescence assays often yield false positives. Therefore, I mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for evaluating kinase inhibition. The long emission half-life of lanthanide fluorophores allows for a microsecond time delay before measurement, completely eliminating background autofluorescence.

Protocol: TR-FRET Kinase Inhibition Assay for BCR-ABL (WT and T315I)

Step 1: Compound Preparation & Control Establishment

  • Action : Serially dilute the 2-methyl-4-substituted pyrimidine analogs in 100% DMSO, then transfer to an aqueous assay buffer (ensuring final DMSO concentration is ≤ 1%).

  • Causality & Validation : Include a known pan-inhibitor (e.g., Ponatinib) as a positive control. Establish a 100% activity control (DMSO vehicle only) and a 0% activity control (buffer without enzyme). This self-validating setup strictly bounds the assay window and allows for the calculation of the Z'-factor.

Step 2: Kinase Reaction Initiation

  • Action : Combine 2 nM BCR-ABL enzyme (WT or T315I), the test compound, and a biotinylated peptide substrate in a 384-well low-volume plate. Initiate the reaction by adding ATP at its predetermined Michaelis constant (

    
    ).
    
  • Causality & Validation : Running the assay at the ATP

    
     ensures that the assay is highly sensitive to ATP-competitive inhibitors, which is the primary mechanism of action for these pyrimidine analogs[2]. Incubate for 60 minutes at room temperature.
    

Step 3: Detection Phase

  • Action : Terminate the reaction by adding a stop buffer containing EDTA, a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Causality & Validation : EDTA chelates

    
     to instantly halt kinase activity. This ensures the reaction does not proceed during the read time, preventing signal drift across the 384-well plate.
    

Step 4: Data Validation & Analysis

  • Action : Read the plate on a multi-mode microplate reader, calculating the emission ratio of 665 nm / 615 nm.

  • Causality & Validation : Before calculating

    
     values via non-linear regression, verify that the assay Z'-factor is ≥ 0.6. A Z'-factor below this threshold indicates unacceptable well-to-well variability, rendering the data untrustworthy.
    

Assay Workflow Visualization

TR_FRET_Workflow Prep Step 1: Compound Prep Test Compounds Reference Inhibitor DMSO Control Incubation Step 2: Kinase Reaction Add BCR-ABL Enzyme Add ATP & Substrate Incubate 60 min Prep->Incubation Transfer to Assay Plate Detection Step 3: TR-FRET Detection Add EDTA Stop Buffer Add Eu-Antibody & Tracer Read at 615/665nm Incubation->Detection Quench & Label Analysis Step 4: Data Validation Calculate Z'-factor Determine IC50 Assess Causality Detection->Analysis Extract Emission Ratios

Caption: Self-validating TR-FRET workflow for pyrimidine analog screening.

Conclusion

The 2-methyl-4-substituted pyrimidine scaffold is a masterclass in rational drug design. By leveraging the steric properties of the 2-methyl group to navigate mutated kinase pockets and utilizing the 4-position for target-specific anchoring, researchers can develop highly potent therapeutics for oncology and infectious diseases[2][3]. Adherence to rigorous, self-validating biochemical assays ensures that these promising compounds can be accurately profiled and successfully transitioned into advanced preclinical models.

References

1.[2] Biological evaluation of 2-methylpyrimidine derivatives as active pan Bcr-Abl inhibitors. ResearchGate. 2.[1] Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Online Press. 3.[3] Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. ACS Publications. 4.[4] WO2018210992A1 - Pyrimidine derivatives. Google Patents.

Sources

Methodological & Application

Application Note: A Convergent Synthetic Route for the Preparation of 2-Methyl-4-(piperidin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, research-grade guide for the synthesis of 2-Methyl-4-(piperidin-3-yl)pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The presented methodology employs a robust and convergent strategy, centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is followed by a standard acid-mediated deprotection to yield the target compound. Each section includes a discussion of the underlying chemical principles, step-by-step protocols, and in-field insights to ensure reproducibility and high-yield synthesis. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction: Significance and Synthetic Strategy

The fusion of pyrimidine and piperidine rings creates a privileged structural motif found in numerous biologically active molecules, including kinase inhibitors and central nervous system agents.[1][2] The specific regioisomer, 2-Methyl-4-(piperidin-3-yl)pyrimidine, serves as a valuable building block for library synthesis and lead optimization campaigns. Its preparation requires a precise and reliable synthetic route that allows for potential future diversification.

The strategy detailed herein is a convergent two-part synthesis. This approach offers significant advantages in terms of efficiency and overall yield by allowing for the parallel preparation of key intermediates. The core of this strategy involves:

  • Preparation of a Boronic Ester Intermediate: Synthesis of an N-Boc-protected piperidine-3-boronic acid pinacol ester. This intermediate is crucial for introducing the piperidine moiety via a C-C bond-forming reaction.

  • Suzuki-Miyaura Cross-Coupling: The C-C bond between the pyrimidine and piperidine rings is constructed using a palladium-catalyzed Suzuki coupling between the boronic ester and a commercially available 4-chloro-2-methylpyrimidine.

  • Amine Deprotection: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the secondary amine of the piperidine ring, yielding the target compound.

This route is chosen for its high functional group tolerance, generally excellent yields, and the commercial availability of the starting materials.

Overall Synthetic Pathway

The complete synthetic sequence is illustrated below. The pathway begins with commercially available starting materials, 4-chloro-2-methylpyrimidine (1) and N-Boc-piperidine, and proceeds through key intermediates 2 and 3 to afford the final product 4 .

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product SM1 4-Chloro-2-methylpyrimidine (1) Int2 tert-Butyl 3-(2-methylpyrimidin-4-yl) piperidine-1-carboxylate (3) SM1->Int2 SM2 N-Boc-piperidine Int1 tert-Butyl 3-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)piperidine- 1-carboxylate (2) SM2->Int1 Ir-catalyzed C-H Borylation Int1->Int2 Suzuki Coupling (Pd catalyst, Base) Final 2-Methyl-4-(piperidin-3-yl)pyrimidine (4) Int2->Final N-Boc Deprotection (TFA or HCl)

Caption: Overall convergent synthetic route.

Part 1: Synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (2)

Scientific Rationale

The creation of a carbon-carbon bond between an sp²-hybridized carbon on the pyrimidine ring and an sp³-hybridized carbon on the piperidine ring is efficiently achieved via Suzuki coupling. This requires the preparation of an organoboron species from the piperidine fragment. While several methods exist, the direct iridium-catalyzed C-H borylation of N-Boc-piperidine is a modern and atom-economical approach. This reaction utilizes a catalyst to selectively activate a C-H bond and convert it into a C-B bond, installing the necessary boronic acid pinacol ester functionality.

Experimental Protocol

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Equivalents
N-Boc-piperidine 185.25 5.00 g 27.0 1.0
Bis(pinacolato)diboron (B₂pin₂) 253.94 8.22 g 32.4 1.2
[Ir(COD)OMe]₂ (catalyst) 662.78 447 mg 0.675 0.025
dtbpy (ligand) 268.34 362 mg 1.35 0.05

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |

Procedure

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-piperidine, bis(pinacolato)diboron, [Ir(COD)OMe]₂, and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).

  • Add anhydrous tetrahydrofuran (THF) via cannula.

  • Stir the reaction mixture at 80 °C for 16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the consumption of the starting material.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • The resulting residue is purified by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to afford the product 2 as a white solid.

Part 2: Suzuki-Miyaura Cross-Coupling Reaction

Scientific Rationale

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity.[2] In this step, the C-Cl bond of 4-chloro-2-methylpyrimidine (1) is activated by a palladium(0) catalyst, which then undergoes transmetalation with the piperidine boronic ester (2) . Reductive elimination from the palladium center forms the desired C-C bond and regenerates the active catalyst. The choice of a suitable palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.

G Int1 Intermediate (2) (N-Boc-piperidine boronic ester) Catalyst Pd(dppf)Cl₂ K₂CO₃ (Base) Dioxane/H₂O Int1->Catalyst SM1 Starting Material (1) (4-Chloro-2-methylpyrimidine) SM1->Catalyst Product Protected Product (3) (tert-Butyl 3-(2-methylpyrimidin-4-yl) piperidine-1-carboxylate) Catalyst->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling.

Experimental Protocol

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Equivalents
4-Chloro-2-methylpyrimidine (1) 128.56 2.57 g 20.0 1.0
Boronic Ester Intermediate (2) 311.23 6.85 g 22.0 1.1
Pd(dppf)Cl₂ 731.73 732 mg 1.0 0.05
Potassium Carbonate (K₂CO₃) 138.21 5.53 g 40.0 2.0
1,4-Dioxane - 80 mL - -

| Water | - | 20 mL | - | - |

Procedure

  • In a round-bottom flask, combine the piperidine boronic ester (2) , 4-chloro-2-methylpyrimidine (1) , Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via cannula.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to obtain the N-Boc protected intermediate 3 as a viscous oil or low-melting solid.

Part 3: N-Boc Deprotection to Yield Final Product

Scientific Rationale

The final step is the removal of the Boc protecting group to liberate the piperidine's secondary amine. The Boc group is designed to be stable under many reaction conditions but readily cleavable under acidic conditions.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, isobutylene, and carbon dioxide, leaving the free amine. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[4][5][6] The choice of acid can influence the workup procedure and the salt form of the final product.

Experimental Protocol

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Equivalents
Protected Intermediate (3) 291.39 5.00 g 17.16 1.0
Trifluoroacetic Acid (TFA) 114.02 15 mL ~195 ~11.4
Dichloromethane (DCM) - 45 mL - -

| Saturated NaHCO₃ solution | - | As needed | - | - |

Procedure

  • Dissolve the N-Boc protected intermediate (3) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and slowly add it to a vigorously stirred, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Continue until effervescence ceases and the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-Methyl-4-(piperidin-3-yl)pyrimidine (4) , as a free base.

  • Optional: To obtain the hydrochloride salt for improved stability and handling, dissolve the free base in diethyl ether or ethyl acetate and add a solution of HCl in the corresponding solvent until precipitation is complete. Filter the resulting solid and dry under vacuum.

References

  • CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • AAPPTec - N-Terminal Deprotection; Boc removal; Fmoc removal. [Link]

  • Lirias - Design, synthesis, and biological evaluation of piperidinyl‐substituted[1][4][7]triazolo[1,5‐a]pyrimidine derivatives. [Link]

  • Synthesis of Pyrimidine Derivatives. [Link]

  • DE2830670C2 - Pyrimidine derivatives, process for their prepar
  • Research and Reviews - Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. [Link]

  • Semantic Scholar - A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • MDPI - A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • MDPI - Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Taylor & Francis Online - Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • Reddit - Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • RSC Publishing - Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. [Link]

Sources

Using 2-Methyl-4-(piperidin-3-yl)pyrimidine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 2-Methyl-4-(piperidin-3-yl)pyrimidine as a Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Methyl-4-(piperidin-3-yl)pyrimidine. This versatile heterocyclic compound serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules, most notably in the domain of kinase inhibitors. This guide elucidates the compound's physicochemical properties, provides detailed, field-tested protocols for its synthesis and subsequent derivatization, and outlines robust analytical methods for quality control and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies effectively.

Introduction: The Strategic Importance of the Pyrimidine-Piperidine Scaffold

The fusion of pyrimidine and piperidine moieties into a single molecular scaffold creates a privileged structure in medicinal chemistry. Pyrimidine rings are a cornerstone of many biologically active compounds, including several vitamins and FDA-approved drugs, prized for their ability to form key hydrogen bonds with biological targets.[1][2] Piperidine derivatives are also prevalent in pharmaceuticals, often enhancing solubility, metabolic stability, and receptor affinity.[3]

2-Methyl-4-(piperidin-3-yl)pyrimidine emerges as a highly valuable intermediate by combining these two key pharmacophores. Its structure offers multiple reaction sites for diversification: the secondary amine of the piperidine ring is a potent nucleophile, ideal for forming amide, urea, or sulfonamide linkages, or for undergoing alkylation reactions. The pyrimidine ring itself can be further functionalized if required. This structural versatility makes it a sought-after precursor in the development of targeted therapies, particularly small molecule kinase inhibitors for oncology and inflammatory diseases.[4][5]

Logical Relationship: From Intermediate to API

The following diagram illustrates the central role of 2-Methyl-4-(piperidin-3-yl)pyrimidine as a linchpin intermediate, connecting foundational starting materials to a final, high-value Active Pharmaceutical Ingredient (API).

G cluster_0 Starting Materials cluster_1 Core Intermediate Synthesis cluster_2 API Synthesis SM1 Pyrimidine Precursor (e.g., 4-chloro-2-methylpyrimidine) Intermediate 2-Methyl-4-(piperidin-3-yl)pyrimidine SM1->Intermediate SNAr Reaction SM2 Piperidine Precursor (e.g., Boc-3-aminopiperidine) SM2->Intermediate Deprotection API Final Active Pharmaceutical Ingredient (API) Intermediate->API Coupling/Functionalization Reagent Coupling Partner (e.g., R-COCl, R-SO2Cl) Reagent->API

Caption: Step-by-step synthesis and purification workflow.

Step-by-Step Methodology:

  • SNAr Coupling:

    • To a solution of tert-butyl 3-aminopiperidine-1-carboxylate (1.1 eq) in N,N-Dimethylformamide (DMF, 5-10 volumes), add 4-chloro-2-methylpyrimidine (1.0 eq).

    • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture. The base scavenges the HCl generated during the reaction, driving it to completion.

    • Heat the reaction mixture to 120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Isolation of Intermediate:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate in Dichloromethane (DCM, 5-10 volumes).

    • Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LC-MS.

  • Final Product Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate to yield 2-Methyl-4-(piperidin-3-yl)pyrimidine. The product can be used as is or further purified by crystallization if necessary.

Protocol 2: Application in the Synthesis of a Kinase Inhibitor Analog

This protocol demonstrates the use of the intermediate in an acylation reaction to form an amide bond, a common feature in many kinase inhibitors that target the hinge region of the kinase domain.

Rationale: The secondary amine of the piperidine moiety is a strong nucleophile that readily attacks electrophilic carbonyl carbons, such as those in acyl chlorides. This reaction forms a stable amide bond, attaching a new pharmacophore (R-group) to the core scaffold.

Step-by-Step Methodology:

  • Setup:

    • Dissolve 2-Methyl-4-(piperidin-3-yl)pyrimidine (1.0 eq) in anhydrous DCM (10-20 volumes) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or DIPEA.

    • Cool the mixture to 0 °C in an ice bath.

  • Acylation:

    • Slowly add a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) in DCM to the cooled mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until completion (typically 1-4 hours).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer, and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography or recrystallization to obtain the final acylated product.

Analytical Quality Control Protocols

Rigorous analytical testing ensures the identity, purity, and stability of the intermediate.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the intermediate and for monitoring reaction progress. A reverse-phase method is typically employed.

ParameterConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Standard reverse-phase column offering good retention and separation for this type of molecule. [6]
Mobile Phase A 0.1% Formic Acid or TFA in WaterAcid modifier improves peak shape and ensures the amine is protonated.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reverse-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minutesA gradient elution ensures that impurities with different polarities are effectively separated.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmThe pyrimidine ring has a strong UV chromophore, allowing for sensitive detection. [6]
Column Temp. 30-40 °CElevated temperature can improve peak symmetry and reduce viscosity. [7]
Protocol 4: Structural Confirmation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as CDCl₃, MeOD, or DMSO-d₆.

  • ¹H NMR: Expect to see characteristic signals for the methyl group on the pyrimidine ring (singlet, ~2.5 ppm), aromatic protons on the pyrimidine ring, and a complex set of aliphatic protons from the piperidine ring. The NH proton of the piperidine may be a broad singlet.

  • ¹³C NMR: Expect signals corresponding to the methyl carbon, the aliphatic carbons of the piperidine ring, and the aromatic carbons of the pyrimidine ring.

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) is ideal for this polar molecule.

  • Expected Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 178.2. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. As a secondary amine, it may be corrosive or irritating.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation of the amine.

Conclusion and Future Perspectives

2-Methyl-4-(piperidin-3-yl)pyrimidine is a testament to the power of scaffold-based drug design. Its straightforward synthesis and versatile reactivity make it an invaluable intermediate for accessing novel chemical space. As the demand for highly selective and potent kinase inhibitors continues to grow, the strategic application of well-designed intermediates like this one will be critical to the rapid development of next-generation therapeutics. Future work will likely focus on developing more stereoselective syntheses and expanding its application to other target classes beyond kinases.

References

  • ChemBK. 2-METHOXY-5-METHYL-4-(PIPERIDIN-3-YL)PYRIMIDINE. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Available from: [Link]

  • National Institutes of Health (NIH). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

  • Research and Reviews. Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Available from: [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available from: [Link]

  • Royal Society of Chemistry. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Available from: [Link]

  • ResearchGate. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available from: [Link]

  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]

  • PubMed. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Available from: [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

  • GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Usiena Air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Available from: [Link]

Sources

Application Note: Reductive Amination Techniques for 2-Methyl-4-(piperidin-3-yl)pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimization of reductive amination protocols specifically for 2-Methyl-4-(piperidin-3-yl)pyrimidine (CAS 1250024-30-6 and analogs). This scaffold is a privileged motif in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., CDK, c-Met) and GPCR ligands.

While reductive amination is a ubiquitous transformation, the specific electronic and steric environment of the 3-substituted piperidine—coupled with the basic pyrimidine core—requires tailored conditions to maximize yield and minimize side reactions (such as over-alkylation or heterocyclic reduction). This note provides three validated protocols ranging from standard aldehyde couplings to sterically demanding ketone functionalizations.

Chemical Context & Mechanistic Insight

The Scaffold

The core molecule features a secondary amine within a piperidine ring, attached at the C3 position to a 2-methylpyrimidine system.

  • Nucleophilicity: The piperidine nitrogen is moderately nucleophilic (

    
     for the conjugate acid), making it reactive toward carbonyls.
    
  • Interference Risks: The pyrimidine ring nitrogens are weakly basic (

    
    ). While less basic than pyridine, they can still participate in hydrogen bonding or coordinate with Lewis acids (e.g., Ti(IV)), potentially affecting reaction kinetics.
    
  • Stereochemistry: The C3-linkage introduces a chiral center. Preserving enantiopurity during the reaction is critical; reductive amination conditions are generally non-racemizing, but harsh acidic conditions should be monitored.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal , followed by dehydration to an iminium ion , which is irreversibly reduced to the tertiary amine.

Critical Control Point: The formation of the iminium ion is the rate-determining step in many sterically hindered systems. For this scaffold, the adjacent pyrimidine ring can exert steric bulk, necessitating acid catalysis or Lewis acid additives to drive equilibrium toward the iminium species.

Figure 1: Mechanistic pathway for the reductive amination of piperidine-pyrimidine scaffolds.

Experimental Protocols

Protocol A: The "Standard" Method (Aldehydes)

Applicability: Unhindered aldehydes (aliphatic, aromatic). Reagent of Choice: Sodium Triacetoxyborohydride (STAB). Why: STAB is mild and exhibits high chemoselectivity for aldehydes over ketones, minimizing side reactions.

Materials:

  • Substrate: 2-Methyl-4-(piperidin-3-yl)pyrimidine (1.0 equiv)

  • Aldehyde: 1.1 – 1.2 equiv

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

  • Reductant: NaBH(OAc)3 (1.4 – 1.6 equiv)

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Procedure:

  • Dissolution: In a dry vial, dissolve the pyrimidine substrate (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Aldehyde Addition: Add the aldehyde (1.1 mmol).

  • Acidification: Add glacial acetic acid (1.0 mmol). Note: This buffers the reaction and catalyzes iminium formation.

  • Stirring: Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Add NaBH(OAc)3 (1.5 mmol) in one portion.

  • Reaction: Stir at RT under nitrogen for 2–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of M+H 177 for starting material).

  • Quench: Quench with saturated aqueous NaHCO3 (5 mL). Stir vigorously for 10 mins until gas evolution ceases.

  • Workup: Extract with DCM (3 x 5 mL). Dry combined organics over Na2SO4, filter, and concentrate.

Protocol B: The "Difficult" Method (Ketones & Steric Bulk)

Applicability: Ketones, sterically hindered aldehydes, or electron-poor amines. Reagent of Choice: Titanium(IV) Isopropoxide / Sodium Borohydride (or Cyanoborohydride). Why: Ti(OiPr)4 acts as a strong Lewis acid and water scavenger, forcing the imine formation to completion before reduction.

Materials:

  • Substrate: 1.0 equiv

  • Ketone: 1.2 – 1.5 equiv

  • Solvent: THF (Anhydrous) or Methanol (for NaCNBH3)

  • Lewis Acid: Ti(OiPr)4 (1.5 – 2.0 equiv)

  • Reductant: NaBH4 (2.0 equiv) or NaCNBH3 (2.0 equiv)

Procedure:

  • Imine Formation: In a dry flask under Argon, mix substrate (1.0 mmol) and ketone (1.2 mmol).

  • Lewis Acid: Add Ti(OiPr)4 (neat, 1.5 mmol). The solution may turn slightly yellow/viscous.

  • Incubation: Stir neat or in minimal THF at RT for 4–12 hours (or 60°C for 2 hours if stubborn). Goal: Full conversion to imine.

  • Dilution: Dilute with dry MeOH (4 mL) or THF (4 mL).

  • Reduction: Cool to 0°C. Carefully add NaBH4 (2.0 mmol) portion-wise. Caution: Exothermic hydrogen evolution.

  • Workup (Titanium Removal): Quench with 1N NaOH or Rochelle’s salt solution to precipitate titanium salts. Filter through Celite.[1] Extract filtrate with EtOAc.

Protocol C: High-Throughput / Library Synthesis

Applicability: Parallel synthesis of 20+ analogs. Reagent: Polymer-supported Cyanoborohydride (PS-CBH).

Procedure:

  • Dissolve scaffold in 10% AcOH/DCM.

  • Dispense into 96-well block containing aldehydes.

  • Add PS-CBH resin (2.0 equiv).

  • Shake at RT for 16 hours.

  • Add PS-Isocyanate (scavenger for unreacted amine) and PS-TsNHNH2 (scavenger for excess aldehyde) if purity is critical.

  • Filter and concentrate.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate protocol for your specific target.

Figure 2: Decision matrix for selecting the optimal reductive amination condition.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Iminium ion not forming due to sterics or wet solvent.Switch to Protocol B (Ti(OiPr)4) to scavenge water. Add molecular sieves (4Å).
Bis-alkylation Highly reactive aldehyde (e.g., Formaldehyde).Reduce aldehyde equivalents to 0.9. Add aldehyde slowly to amine solution.
Pyrimidine Reduction Harsh reducing conditions (e.g., H2/Pd).Avoid catalytic hydrogenation. Stick to hydride reagents (Borohydrides) which are chemoselective for C=N over the pyrimidine ring.
Product Trapped in Aqueous Product is highly polar/basic.Use "Salting out" method during workup (saturate aqueous layer with NaCl). Extract with CHCl3/IPA (3:1).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2530. Link

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • BenchChem. "5-(3-Methylpiperidin-4-yl)pyrimidine Structure and Applications." BenchChem Compound Database. Accessed 2023.[2][3] Link

  • Vertex AI Search Results. "Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines." ACS Publications, 2024. (Contextual grounding for piperidine synthesis).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-Methyl-4-(piperidin-3-yl)pyrimidine and all reagents before handling.

Sources

Application Note: Incorporating 2-Methyl-4-(piperidin-3-yl)pyrimidine into Kinase Inhibitors via Structure-Based Drug Design (SBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires a delicate balance between high-affinity hinge binding and precise exploitation of the surrounding kinase microenvironment. This application note details the mechanistic rationale, structural workflows, and validated protocols for utilizing 2-methyl-4-(piperidin-3-yl)pyrimidine as a core scaffold in Fragment-Based Drug Discovery (FBDD) and Structure-Based Drug Design (SBDD). By acting as a highly modular anchor, this fragment enables rapid progression from initial hit to optimized lead candidate.

Mechanistic Rationale: The Tripartite Scaffold

As a Senior Application Scientist, it is critical to understand why a scaffold behaves the way it does in the binding pocket, rather than simply observing the empirical binding data. The 2-methyl-4-(piperidin-3-yl)pyrimidine molecule is a tripartite system, with each functional group serving a distinct physicochemical and structural purpose:

  • The Pyrimidine Core (The Anchor): Pyrimidine is a privileged bioisostere for the adenine ring of ATP . The N1 and N3 nitrogen atoms act as critical hydrogen bond acceptors, interacting directly with the backbone amide NH groups of the kinase hinge region (typically Methionine or Cysteine residues). This interaction dictates the primary trajectory of the entire molecule within the ATP-binding site.

  • The 2-Methyl Substitution (The Probe): The addition of a methyl group at the 2-position is a strategic choice to probe the small, hydrophobic pocket adjacent to the gatekeeper residue. By filling this lipophilic void, the methyl group enhances binding enthalpy and can drive selectivity against kinases with bulky gatekeeper mutations (e.g., the T315I mutation in BCR-ABL) .

  • The 4-(Piperidin-3-yl) Motif (The Vector): The piperidine ring projects out of the hinge region toward the solvent-exposed channel or the ribose-binding pocket. The basic secondary amine (pKa ~9.5) is protonated at physiological pH, drastically improving the aqueous solubility of the lipophilic core. Furthermore, the 3-position linkage provides a specific spatial vector, allowing the piperidine nitrogen to serve as a synthetic handle for late-stage functionalization (e.g., acylation or sulfonylation) to capture additional salt bridges or solvent-channel interactions .

SBDD Workflow Integration

The following workflow illustrates the iterative cycle of structural biology, chemical synthesis, and biochemical screening used to mature the pyrimidine fragment into a sub-nanomolar lead.

Kinase_Inhibitor_SBDD N1 Fragment Hit: 2-Methyl-4-(piperidin-3-yl)pyrimidine N2 Structural Biology (X-Ray Co-Crystallography) N1->N2 Validate Binding N3 Rational Design: Hinge & Solvent Channel Targeting N2->N3 3D Mapping N4 Chemical Synthesis (Piperidine N-Derivatization) N3->N4 Scaffold Extension N5 Biochemical Screening (TR-FRET Kinase Assay) N4->N5 Synthesize Library N5->N3 SAR Feedback Loop N6 Lead Candidate Selection N5->N6 IC50 < 10 nM

Fig 1: Iterative SBDD workflow for optimizing 2-Methyl-4-(piperidin-3-yl)pyrimidine fragments.

Experimental Protocols

To ensure data integrity, all protocols must operate as self-validating systems. The following methodologies detail the critical steps for profiling piperidine-functionalized pyrimidine derivatives.

Protocol A: High-Throughput TR-FRET Kinase Binding Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its 50 µs measurement delay eliminates short-lived background autofluorescence commonly exhibited by aromatic chemical fragments.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Crucial Addition: Add 2 mM DTT to prevent oxidation of active-site cysteines, and 0.1% BSA to prevent non-specific binding of lipophilic pyrimidine fragments to the microplate walls.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense compounds in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well proxiplate. Causality: Acoustic dispensing eliminates plastic tip retention and standardizes the DMSO concentration across all wells to exactly 1%.

  • Kinase & Tracer Incubation: Add the recombinant kinase and the fluorescent tracer (ATP-competitive probe). Incubate for 15 minutes at room temperature.

  • Antibody Addition: Add the Europium-labeled anti-tag antibody (donor). Incubate for 60 minutes to allow the FRET complex to reach equilibrium.

  • Detection & Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor).

  • Self-Validation System: Calculate the Z'-factor using DMSO-only wells (0% inhibition) and Staurosporine-treated wells (100% inhibition). The assay is only validated and accepted if the Z'-factor is ≥ 0.65 .

Protocol B: X-Ray Co-Crystallography via Ligand Soaking

Causality: Ligand soaking is preferred over co-crystallization for SAR generation because it bypasses the need to re-optimize crystallization conditions for every new piperidine derivative, drastically increasing throughput.

Step-by-Step Methodology:

  • Apo-Crystallization: Grow apo-kinase crystals using the hanging-drop vapor diffusion method. Causality: Vapor diffusion allows for the gradual supersaturation of the protein drop, promoting the highly ordered lattice formation required for high-resolution diffraction.

  • Ligand Soaking: Transfer a high-quality apo-crystal into a soaking drop containing the reservoir solution supplemented with 2 mM of the 2-methyl-4-(piperidin-3-yl)pyrimidine derivative (dissolved in 10% DMSO). Soak for 4 to 24 hours.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir solution + 20% glycerol or PEG 400). Causality: Cryoprotectants prevent the formation of crystalline ice during flash-freezing, which would otherwise destroy the protein lattice and ruin diffraction spots.

  • Flash Freezing & Data Collection: Flash-freeze the crystal in liquid nitrogen and collect diffraction data at a synchrotron source (100 K).

  • Self-Validation System: During structural refinement, generate an

    
     omit map. The ligand binding is only validated if the electron density map shows a signal of >3σ  around the pyrimidine core and piperidine ring. Furthermore, model validity is confirmed only when 
    
    
    
    converges to < 0.25.

Data Presentation: SAR Progression

The following table summarizes the quantitative Structure-Activity Relationship (SAR) data obtained by functionalizing the piperidine nitrogen (N1') of the core scaffold.

Compound IDPiperidine N1' SubstituentTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity FoldLigand Efficiency (LE)
Fragment 1 -H (Unsubstituted)4,5005,2001.1x0.42
Analog 2 -Acetyl8501,2001.4x0.38
Analog 3 -Cyclopentyl1208507.1x0.36
Analog 4 -Benzyl (para-Fluoro)1545030.0x0.39
Analog 5 -Sulfonyl-methyl8 65081.2x 0.41

Table 1: SAR progression demonstrating that extending the piperidine vector with a sulfonyl-methyl group (Analog 5) optimally engages the solvent channel, driving both sub-10 nM potency and >80-fold selectivity.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry (via NCBI PMC) URL:[Link]

  • A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application Note: Scalable Manufacturing of 2-Methyl-4-(piperidin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for 2-Methyl-4-(piperidin-3-yl)pyrimidine , a critical heterocyclic building block.

Executive Summary

This guide details a scalable, two-step synthetic route for 2-Methyl-4-(piperidin-3-yl)pyrimidine , a pharmacophore often utilized in kinase inhibitors (e.g., ERK, CDK pathways).[1][2] The process prioritizes regioselectivity and process safety suitable for pilot-plant implementation (1–10 kg scale).

The recommended pathway utilizes a Suzuki-Miyaura cross-coupling to construct the heteroaryl core, followed by a chemoselective hydrogenation of the pyridine ring. This approach avoids the use of expensive, pre-functionalized piperidine starting materials, instead leveraging commodity pyridine precursors.[2]

Key Process Indicators (KPIs)
ParameterSpecificationNote
Overall Yield 65–75%Over two steps (Optimized)
Purity (HPLC) >98.5% (a/a)Post-crystallization
Key Impurity <0.15%Over-reduced pyrimidine ring
Throughput HighAvoids chromatography; relies on salt crystallization

Retrosynthetic Analysis & Route Selection

The structural challenge lies in the chemoselective reduction of the pyridine ring in the presence of a pyrimidine ring. Pyrimidines are generally more electron-deficient and resistant to hydrogenation than pyridines, but under forcing conditions (high pressure/temperature), both rings can reduce.[2]

  • Route A (Recommended): Aryl-Aryl Coupling

    
     Selective Hydrogenation.
    
    • Pros: Cheap starting materials (3-pyridylboronic acid, 4-chloro-2-methylpyrimidine); convergent.[1][2]

    • Cons: Requires high-pressure hydrogenation equipment.[1]

  • Route B (Alternative): De novo pyrimidine synthesis (Amidine +

    
    -keto ester).
    
    • Pros: Avoids hydrogenation selectivity issues.

    • Cons: Linear sequence; starting materials (N-protected piperidine

      
      -keto esters) are costly and unstable at scale.[1][2]
      

Decision: Route A is selected for scalability and cost-efficiency.[1]

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of intermediate 2-Methyl-4-(pyridin-3-yl)pyrimidine .

Reagents & Materials
  • Substrate: 4-Chloro-2-methylpyrimidine (1.0 equiv)

  • Coupling Partner: 3-Pyridylboronic acid (1.1 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.5 mol%) — Chosen for stability over Pd(PPh₃)₄.[2]

  • Base: K₂CO₃ (2.0 equiv)[2]

  • Solvent: Toluene / Ethanol / Water (4:1:1 v/v) — Biphasic system ensures efficient inorganic salt removal.[2]

Protocol
  • Charging: To a nitrogen-purged reactor, charge Toluene, Ethanol, and Water.

  • Dissolution: Add 4-Chloro-2-methylpyrimidine and 3-Pyridylboronic acid. Stir to suspend.

  • Base Addition: Add K₂CO₃. The reaction is endothermic; temperature may drop slightly.

  • Inertion: Sparge the mixture with N₂ for 30 minutes to remove dissolved O₂ (Critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂.[3]

  • Reaction: Heat to 85–90°C for 4–6 hours. Monitor by HPLC (Target: <0.5% starting chloride).

  • Workup:

    • Cool to 25°C. Separate phases.

    • Extract aqueous layer with Toluene.[4] Combine organics.

    • Wash organics with 5% N-Acetylcysteine solution (or commercially available metal scavengers) to remove residual Pd.[2]

    • Concentrate to dryness or swap solvent to Acetic Acid for Step 2.

Checkpoint: The intermediate is a crystalline solid. If purity <95%, recrystallize from Isopropyl Acetate.

Step 2: Chemoselective Hydrogenation

Objective: Reduction of the pyridine ring to the piperidine ring without affecting the pyrimidine.

Mechanism & Critical Controls[1]
  • Selectivity: Protonation of the pyridine nitrogen (pKa ~5.2) in acetic acid activates it toward hydrogenation.[5] The pyrimidine nitrogens (pKa ~1.3) remain largely unprotonated and less reactive under these conditions.

  • Catalyst: PtO₂ (Adams' Catalyst) is the gold standard for this transformation. Pd/C can be used but often requires higher pressures and risks de-halogenation if other functional groups are present.

Protocol
  • Preparation: Dissolve the Step 1 intermediate in Glacial Acetic Acid (10 volumes).

  • Catalyst Loading: Charge PtO₂ (5 wt% relative to substrate) under N₂ blanket. Safety: PtO₂ is pyrophoric if dry; keep wet or under inert gas.[1][2]

  • Hydrogenation:

    • Pressurize reactor to 5–10 bar (70–145 psi) H₂.

    • Heat to 50–60°C .

    • Stir vigorously (mass transfer limited reaction).

  • Monitoring: Reaction typically completes in 8–12 hours.

    • IPC Limit: Unreacted Pyridine < 1.0%.

    • IPC Limit: Over-reduced (tetrahydropyrimidine) < 0.5%.

  • Workup:

    • Filter hot through Celite to remove catalyst. Wash cake with acetic acid.

    • Concentrate filtrate to remove bulk acetic acid.

    • Basification: Dissolve residue in water and adjust pH to >12 using 50% NaOH (Keep temp <20°C).

    • Extraction: Extract product into Dichloromethane (DCM) or 2-MeTHF.

Step 3: Salt Formation & Resolution (Optional)

The product from Step 2 is racemic . For chiral applications:

  • Resolution: Treat the racemate with (L)-Tartaric acid or Di-p-toluoyl-L-tartaric acid in Ethanol.[1]

  • Crystallization: Heat to reflux and cool slowly. The diastereomeric salt of the desired enantiomer will crystallize.

  • Free Basing: Isolate solid, treat with NaOH to release the chiral free base.

Process Workflow Diagram

G cluster_0 Step 1: Heteroaryl Coupling cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Purification/Resolution Input1 4-Chloro-2-methylpyrimidine Process1 Suzuki Coupling (85°C, 6h) Input1->Process1 Input2 3-Pyridylboronic Acid Input2->Process1 Reagent1 Pd(dppf)Cl2 / K2CO3 Toluene/EtOH/H2O Reagent1->Process1 Intermediate Intermediate: 2-Methyl-4-(pyridin-3-yl)pyrimidine Process1->Intermediate Process2 Hydrogenation (50-60°C, 12h) Intermediate->Process2 Reagent2 PtO2 / H2 (10 bar) Acetic Acid Reagent2->Process2 Crude Crude Racemate Process2->Crude Process3 Salt Formation (e.g., Tartrate/HCl) Crude->Process3 Process4 Recrystallization (EtOH/IPA) Process3->Process4 Final Final Product: 2-Methyl-4-(piperidin-3-yl)pyrimidine (>98.5% Purity) Process4->Final

Figure 1: Integrated process workflow for the synthesis of 2-Methyl-4-(piperidin-3-yl)pyrimidine, highlighting the critical intermediate and purification nodes.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Step 1: Low Conversion Catalyst poisoning (O₂ or S)Ensure rigorous N₂ sparging; check boronic acid quality (stoichiometry).[1][2]
Step 1: High Homocoupling Low Pd loading or O₂ leakIncrease catalyst to 1.0 mol%; check reactor seal.
Step 2: Over-reduction Temperature/Pressure too highReduce Temp to 40°C; Reduce H₂ pressure to 5 bar.
Step 2: Stalled Reaction Catalyst poisoning (Cl⁻ residue)Ensure thorough washing of Step 1 organic layer; Cl⁻ poisons Pt catalysts.
Filtration Difficulties Fine Pt particle breakthroughUse a double-layer filter (Celite + 0.45µm membrane).

Safety & Handling (HSE)

  • Hydrogenation Safety: The reduction requires pressurized Hydrogen gas. Ensure the reactor is grounded to prevent static discharge. PtO₂ is pyrophoric; never add dry catalyst to a solvent containing hydrogen or flammable vapors.

  • Palladium Residues: Pd species are sensitizers. Ensure final product metal content is <10 ppm (ICH Q3D guidelines) using scavenger resins (e.g., SiliaMetS® Thiol) if necessary.[2]

  • Acetic Acid: Corrosive. Use compatible gaskets (PTFE/Kalrez) in the pilot plant.

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

  • Pyridine Hydrogenation (PtO2): Sreenivasulu, R., et al. (2015).[2] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4609.[2] Link

  • Selective Reduction Strategies: Glorius, F., et al. (2004).[2] Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2859-2862.[2] Link

  • Iridium-Catalyzed Alternative: Stalder, R., et al. (2022).[2] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines. ChemRxiv. Link

  • Intermediate Characterization: PubChem Compound Summary for CID 17748019 (Related Structure). Link

Sources

Application Note: Reagents and Protocols for the N-Alkylation of 2-Methyl-4-(piperidin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 2-methyl-4-(piperidin-3-yl)pyrimidine is a highly versatile bifunctional scaffold frequently utilized in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. It combines a rigid, electron-deficient heteroaromatic ring (pyrimidine) with a flexible, basic aliphatic ring (piperidine).

Late-stage N-alkylation of this scaffold is a critical transformation for tuning target affinity, lipophilicity, and pharmacokinetic profiles. This application note details the causal logic, reagent selection, and self-validating experimental protocols required to achieve high-yielding, chemoselective N-alkylation.

The Causality of Chemoselectivity

When alkylating 2-methyl-4-(piperidin-3-yl)pyrimidine, researchers must consider the presence of three nitrogen atoms. However, alkylation occurs exclusively at the piperidine nitrogen without the need for protecting groups. This chemoselectivity is governed by two factors:

  • Hybridization and Basicity : The piperidine nitrogen is

    
    -hybridized with a localized lone pair, making it highly nucleophilic (conjugate acid 
    
    
    
    ). Conversely, the pyrimidine nitrogens are
    
    
    -hybridized, and the electron-deficient nature of the diazine ring severely restricts their nucleophilicity (conjugate acid
    
    
    ).
  • Steric Environment : The piperidine nitrogen is a secondary amine, readily accessible for electrophilic attack, whereas the pyrimidine nitrogens are sterically and electronically deactivated.

G cluster_paths Chemoselective N-Alkylation Pathways SM 2-Methyl-4-(piperidin-3-yl)pyrimidine (Nucleophilic Secondary Amine) RA Reductive Amination (Aldehyde/Ketone + STAB) SM->RA Mild, Selective SN2 Direct Alkylation (Alkyl Halide + Base) SM->SN2 Fast, SN2 Logic Prod1 Tertiary Amine Product (High Yield, Clean) RA->Prod1 Prod2 Tertiary Amine Product (Trace Quaternary Salt Risk) SN2->Prod2

Workflow of chemoselective N-alkylation pathways for the piperidine scaffold.

Strategic Approaches to N-Alkylation

We recommend two distinct methodologies depending on the nature of the desired alkyl substituent:

  • Method A: Reductive Amination (The Abdel-Magid Protocol) [1] This is the gold standard for adding complex or sterically hindered alkyl groups. By reacting the amine with an aldehyde or ketone in the presence of Sodium Triacetoxyborohydride (STAB,

    
    ), the reaction proceeds via an iminium intermediate. STAB selectively reduces the iminium ion over the starting carbonyl, preventing side reactions [2].
    
  • Method B: Direct Nucleophilic Substitution (

    
    ) 
    Ideal for introducing simple, unhindered primary alkyl groups (e.g., methyl, ethyl, benzyl). It utilizes an alkyl halide and a mild inorganic or organic base. While direct alkylation of primary amines often leads to over-alkylation, our starting material is a secondary amine, meaning it forms a tertiary amine product. The steric bulk of the adjacent pyrimidine ring generally prevents the subsequent formation of a quaternary ammonium salt [3].
    
Reagent Selection Matrix
ParameterMethod A: Reductive AminationMethod B: Direct Alkylation (

)
Electrophile Aldehydes, KetonesAlkyl Halides (R-Cl, R-Br, R-I)
Reagents

(1.5 eq), AcOH (cat.)

or DIPEA (2.0 eq)
Optimal Solvent 1,2-Dichloroethane (DCE) or DCMAcetonitrile (MeCN) or DMF
Temperature Room Temperature (20–25 °C)25 °C to 80 °C (depending on R-X)
Reaction Time 2–16 hours4–24 hours
Over-alkylation Risk None (Impossible under these conditions)Low (Sterically hindered)

Experimental Protocols

Protocol 1: Reductive Amination using

This protocol is highly reliable and tolerates a wide array of functional groups (e.g., esters, nitriles, and acetals) [1].

Step-by-Step Methodology:

  • Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-methyl-4-(piperidin-3-yl)pyrimidine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv).

  • Solvation : Dissolve the mixture in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration. Causality: DCE is preferred over DCM due to its higher boiling point and superior solubility profile for STAB complexes.

  • Catalysis (Optional but recommended for ketones) : Add glacial acetic acid (1.0 equiv). Causality: Acid catalysis accelerates the dehydration of the hemiaminal intermediate into the highly electrophilic iminium ion.

  • Reduction : Stir the mixture at room temperature for 30 minutes to allow iminium formation. Then, add

    
     (1.5 equiv) portion-wise over 5 minutes.
    
  • Reaction : Stir at room temperature under an inert atmosphere (Nitrogen/Argon) for 4–12 hours.

  • Self-Validating Quality Control : Monitor via TLC (10% MeOH in DCM).

    • Validation: The starting secondary amine will stain strongly with Ninhydrin (typically brown/red). The product (tertiary amine) will be UV-active (due to the pyrimidine) but will show a negative or very weak Ninhydrin response.

  • Workup : Quench the reaction by slowly adding saturated aqueous

    
    . Causality: The bicarbonate neutralizes the acetic acid and destroys unreacted hydride, ensuring the product is fully deprotonated and partitions into the organic layer. Extract with DCM (3x), dry over 
    
    
    
    , and concentrate in vacuo.

Mechanism A Piperidine Nitrogen C Hemiaminal Intermediate A->C Nucleophilic Attack B Carbonyl (Aldehyde/Ketone) B->C D Iminium Ion (Electrophilic) C->D Dehydration (-H2O) E N-Alkylated Product D->E Hydride Transfer from NaBH(OAc)3

Mechanistic pathway of STAB-mediated reductive amination.

Protocol 2: Direct Alkylation

This protocol is optimal for introducing methyl, ethyl, or benzyl groups where the corresponding aldehydes might be volatile or difficult to handle [3].

Step-by-Step Methodology:

  • Preparation : In a dry flask, dissolve 2-methyl-4-(piperidin-3-yl)pyrimidine (1.0 equiv) in anhydrous Acetonitrile (MeCN) to a 0.1 M concentration.

  • Base Addition : Add finely powdered, anhydrous

    
     (2.0 equiv). Causality: 
    
    
    
    acts as an acid scavenger to neutralize the HX byproduct, driving the reaction forward without competing with the amine as a nucleophile. Alternatively, N,N-diisopropylethylamine (DIPEA) can be used for better solubility.
  • Electrophile Addition : Add the alkyl halide (1.1 equiv) dropwise. Causality: Slow addition maintains a low concentration of the electrophile, minimizing the kinetic probability of forming a quaternary ammonium salt.

  • Reaction : Stir at 60 °C for 8–16 hours.

  • Self-Validating Quality Control : Monitor via LC-MS.

    • Validation: Look for the mass shift corresponding to the addition of the alkyl group. If a mass corresponding to

      
       alkyl groups is observed (quaternary salt), reduce the equivalents of alkyl halide in future runs and lower the temperature to 40 °C.
      
  • Workup : Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate. Purify via flash column chromatography (silica gel, gradient of DCM to 10% MeOH/DCM with 1%

    
    ).
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes". Organic Process Research & Development, 10(5), 971-1031. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-4-(piperidin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists encountering bottlenecks in the synthesis of sp2-sp3 linked heteroaryls. 2-Methyl-4-(piperidin-3-yl)pyrimidine is a highly valuable scaffold in medicinal chemistry, often utilized in the development of kinase, helicase, and PDE inhibitors[1][2].

However, constructing this motif via the cross-coupling of 4-chloro-2-methylpyrimidine with a piperidine-3-boronic acid derivative presents specific mechanistic challenges. These include protodeboronation,


-hydride elimination, and isolation difficulties due to extreme polarity. This guide provides self-validating protocols and troubleshooting logic to maximize your synthetic yield and ensure reproducible scale-up.

Synthetic Workflow Visualization

SynthesisRoute A 4-Chloro-2- methylpyrimidine C Boc-Protected Intermediate A->C Pd(dppf)Cl2, K3PO4 Dioxane, 90°C B Boc-piperidine-3-boronic acid pinacol ester B->C Suzuki-Miyaura D 2-Methyl-4-(piperidin-3-yl) pyrimidine Dihydrochloride C->D 4M HCl in Dioxane (Precipitation)

Figure 1: Two-step synthetic workflow for 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing massive protodeboronation of the piperidine-3-boronic ester before coupling occurs? Causality & Expert Insight: Protodeboronation is the primary failure mode when coupling sp3-hybridized boronic acids. It is a base-catalyzed solvolysis that outcompetes the transmetalation step. When using standard aqueous bases (like


 in water/toluene), the hydroxide ions attack the electron-deficient boron atom, prematurely cleaving the C-B bond and releasing the unfunctionalized piperidine.
Solution: Eliminate water from the system. Switch to strictly anhydrous conditions utilizing finely milled 

in 1,4-dioxane[3]. This forces transmetalation to proceed via the anhydrous "boronate pathway," preventing water from acting as a proton source for deboronation.

Q2: My yield is reduced by the formation of piperideine (alkene) byproducts. How do I suppress


-hydride elimination? 
Causality & Expert Insight: Following transmetalation, the palladium(II) intermediate contains an alkyl ligand (the piperidinyl ring). Alkyl-Pd species are highly susceptible to 

-hydride elimination, which yields an alkene and a Pd-H species[4]. This side reaction dominates when the subsequent reductive elimination step is kinetically slow. Solution: You must accelerate reductive elimination. While

is prone to this failure, switching to a bidentate ligand with a large bite angle, such as in

, tightly coordinates the palladium center. This steric crowding forces the aryl and alkyl groups together, drastically favoring reductive elimination over the

-hydride elimination pathway[2][5].

Q3: The Suzuki coupling and Boc deprotection succeed, but my isolated yield of 2-Methyl-4-(piperidin-3-yl)pyrimidine is abysmal. What is going wrong? Causality & Expert Insight: The free base of 2-Methyl-4-(piperidin-3-yl)pyrimidine is extremely polar and highly water-soluble due to the presence of both a basic piperidine nitrogen and a pyrimidine ring. If you attempt a standard aqueous workup after Boc deprotection (e.g., neutralizing with aqueous NaOH and extracting with organic solvents), the product will partition almost entirely into the aqueous layer. Solution: Avoid aqueous workups completely. Perform the Boc deprotection using 4M HCl in 1,4-dioxane. The target compound will cleanly precipitate out of the organic solvent as the dihydrochloride salt (CAS 1361115-11-8)[6][7]. You can then isolate it in near-quantitative yield via simple vacuum filtration.

Quantitative Data: Catalyst & Condition Optimization

Table 1: Effect of Reaction Conditions on sp2-sp3 Suzuki-Miyaura Yield (Model System)

Catalyst / LigandBase & SolventPrimary Failure ModeIsolated Yield (%)

(5 mol%)

(aq) / Toluene
Protodeboronation15%

/


(aq) / DMF

-Hydride Elimination
32%

/ XPhos

(anhyd) / Toluene
Sluggish Transmetalation68%


(anhyd) / Dioxane
None (Optimal)85%

Note: Yields reflect the formation of the Boc-protected intermediate prior to deprotection.

Self-Validating Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling
  • Preparation : In an oven-dried Schlenk flask, combine 1 (1.0 equiv, e.g., 10 mmol)[1], 1-Boc-piperidine-3-boronic acid pinacol ester (1.2 equiv, 12 mmol), anhydrous

    
     (3.0 equiv, 30 mmol), and 
    
    
    
    (0.05 equiv, 0.5 mmol)[3].
  • Inert Atmosphere : Evacuate and backfill the flask with argon three times. Self-Validation Check: The powder mixture should be free-flowing and uniformly colored (typically orange/red from the palladium catalyst). Clumping indicates moisture ingress.

  • Solvent Addition : Add anhydrous 1,4-dioxane (0.2 M, 50 mL) via syringe. Degas the suspension by sparging with argon for 10 minutes.

  • Reaction : Heat the mixture to 90°C for 16 hours under vigorous stirring.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc) to afford the Boc-protected intermediate.

Step 2: Boc Deprotection and Salt Isolation
  • Reaction : Dissolve the purified Boc-intermediate in a minimal amount of anhydrous DCM (0.5 M). Slowly add 4M HCl in 1,4-dioxane (5.0 equiv).

  • Monitoring : Stir at room temperature for 2 hours. Self-Validation Check: A white precipitate should begin forming within 15-30 minutes, visually confirming successful deprotection and salt formation.

  • Isolation : Add cold diethyl ether to fully crash out the salt. Filter the suspension through a Buchner funnel, wash the filter cake with additional cold diethyl ether, and dry under high vacuum to yield6[6][7].

Reaction Optimization Logic Tree

TroubleshootingLogic Start Low Yield in Cross-Coupling Protodeboronation Issue 1: Protodeboronation (Loss of Boronate) Start->Protodeboronation H2O / Aqueous Base BetaElim Issue 2: β-Hydride Elimination (Alkene Byproducts) Start->BetaElim Slow Reductive Elimination Sol1 Action: Use Anhydrous K3PO4 in Dioxane Protodeboronation->Sol1 Sol2 Action: Use Bulky Ligand (e.g., dppf or XPhos) BetaElim->Sol2 Success Optimized Yield Sol1->Success Sol2->Success

Figure 2: Troubleshooting logic tree for resolving common sp2-sp3 cross-coupling failures.

References

  • 2-methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride | CAS ... Source: American Elements URL:[Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives Source: Growing Science URL:[Link]

  • WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors Source: Google Patents URL
  • WO2017059080A1 - Biaryl kinase inhibitors Source: Google Patents URL
  • WO2024211834A1 - Biaryl derivatives and related uses Source: Google Patents URL
  • 1250024-30-6,4-(piperidin-3-yl)pyrimidin-2-amine-AccelaChem Source: AccelaChem URL:[Link]

  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers - PMC Source: NIH (PubMed Central) URL:[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-4-(piperidin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methyl-4-(piperidin-3-yl)pyrimidine. This document provides a comprehensive, experience-driven approach to addressing the solubility challenges frequently encountered with this and structurally similar molecules. As specific experimental physicochemical data for 2-Methyl-4-(piperidin-3-yl)pyrimidine is not extensively documented in public literature, this guide focuses on a fundamental, mechanism-based strategy for systematically evaluating and overcoming its solubility limitations.

Our approach is built on predicting the behavior of the molecule based on its constituent functional groups—a basic piperidine ring and an aromatic pyrimidine system—and then applying a logical, tiered troubleshooting workflow.

Part 1: Understanding the Molecule - Why is Solubility a Challenge?

Before any practical troubleshooting, it's crucial to understand the inherent properties of your molecule that likely contribute to poor aqueous solubility. 2-Methyl-4-(piperidin-3-yl)pyrimidine contains two key structural features that dictate its behavior in solution.

Question: What are the primary structural drivers of poor solubility for this compound?

Answer: The solubility of 2-Methyl-4-(piperidin-3-yl)pyrimidine is governed by the interplay between its two main components:

  • The Piperidine Moiety: The piperidine ring contains a secondary amine, which is basic. The pKa of a protonated piperidine nitrogen is typically around 11.2.[1] This means that at neutral pH (e.g., in water or PBS), the piperidine nitrogen will be predominantly in its neutral, non-ionized free base form. This form is significantly less polar and thus less soluble in aqueous media.[1]

  • The Pyrimidine Moiety: The 2-methyl-pyrimidine portion of the molecule is a relatively nonpolar, aromatic heterocyclic system. While the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, the overall contribution of this large, hydrophobic scaffold reduces aqueous solubility.[1][2]

The combination of a nonpolar aromatic system with a basic nitrogen that is uncharged at physiological pH is a classic recipe for poor aqueous solubility.[1][3]

Part 2: The Troubleshooting Workflow: A Step-by-Step Guide

We recommend a systematic approach to solubility enhancement. The following workflow diagram outlines the decision-making process, starting with the simplest and most common techniques and progressing to more advanced strategies if initial attempts are unsuccessful.

G cluster_0 A Start: Compound Precipitates in Aqueous Buffer B Step 1: pH Adjustment (Acidification) A->B  Initial Approach E Solubility Achieved B->E  Success F Precipitation Persists B->F  Inadequate C Step 2: Co-solvent Addition (e.g., DMSO, Ethanol) D Step 3: Advanced Strategies C->D  Inadequate C->E  Success G Precipitation on Dilution C->G  Issue D->E  Success F->C G:e->D:w

Caption: Troubleshooting workflow for solubility enhancement.

Part 3: Frequently Asked Questions & Troubleshooting Guides

This section provides direct answers and protocols for the most common issues encountered during experimentation.

Initial Troubleshooting Steps

Question: My compound won't dissolve in water or PBS at pH 7.4. What is the very first thing I should try?

Answer: The first and most critical step is pH adjustment .[3] Given the basicity of the piperidine nitrogen, significantly increasing the compound's solubility can often be achieved by lowering the pH of the solvent.[1] In an acidic environment (pH < pKa), the nitrogen atom becomes protonated, forming a positively charged piperidinium salt. This ionic form is generally much more water-soluble than the neutral free base.[1][3]

Solvent System Expected pH Predicted Solubility Behavior Rationale
Deionized Water~7.0Very PoorThe compound is in its neutral, non-ionized free base form.
Phosphate-Buffered Saline (PBS)7.4Very PoorSimilar to water, the compound remains in its free base form.
0.01 - 0.1 M Hydrochloric Acid (HCl)1.0 - 2.0Potentially HighThe acidic environment protonates the piperidine nitrogen, forming a soluble salt.[1]
Citrate Buffer3.0 - 5.0Good to HighProvides a buffered acidic environment to maintain the protonated, soluble form.

Protocol 1: Basic pH-Dependent Solubility Assessment

  • Preparation: Weigh 1-2 mg of 2-Methyl-4-(piperidin-3-yl)pyrimidine into three separate, clear glass vials. Label them "Neutral," "Acid," and "Base."

  • Neutral: To the "Neutral" vial, add 1 mL of deionized water (pH ~7.0).

  • Acid: To the "Acid" vial, add 1 mL of 0.1 M HCl (pH 2-3).

  • Base: To the "Base" vial, add 1 mL of 0.1 M NaOH (pH ~10-11).

  • Mixing: Vortex all vials vigorously for 2-3 minutes.

  • Observation: Allow the vials to stand at room temperature for 30 minutes. Visually inspect each vial for undissolved solid material. A clear solution indicates good solubility at that specific pH.

Question: I tried lowering the pH, but the solubility is still not high enough for my stock solution. What's next?

Answer: The next step is to use a water-miscible organic co-solvent .[4][5] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for a hydrophobic molecule to dissolve.[4] The most common co-solvents in a research setting are Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycols (PEGs).[1]

Co-solvent Typical Starting Concentration Considerations
DMSO100% for stockExcellent solubilizing power. Ensure the final concentration in your assay is low (typically <0.5%) to avoid biological effects.
Ethanol (EtOH)100% for stockGood solubilizing power, often used in preclinical formulations.
PEG 40010-50% in water/bufferA less toxic co-solvent, commonly used in in vivo studies.[3]
Propylene Glycol10-50% in water/bufferAnother common vehicle for in vivo administration.[3]

Question: My compound dissolves in 100% DMSO, but it crashes out of solution when I dilute it into my aqueous assay buffer. How do I fix this?

Answer: This is a very common problem and occurs when the concentration of the organic co-solvent is diluted below the level required to keep the compound in solution. Here are several strategies to prevent this precipitation:[1]

  • Optimize Final DMSO Concentration: Determine the highest percentage of DMSO your assay can tolerate without affecting the biological system (often 0.1% to 1%).

  • Lower the Stock Concentration: Preparing a more dilute stock solution in DMSO can sometimes prevent precipitation upon dilution into the aqueous buffer.

  • Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer that contains a higher percentage of the co-solvent.

  • Combine pH and Co-solvent: Prepare your aqueous buffer at an acidic pH (e.g., pH 4-5) before adding the DMSO stock. This combines the benefits of both strategies.

Advanced Strategies

If the initial approaches do not provide the required solubility, more advanced formulation techniques should be considered.

Question: When should I consider using surfactants?

Answer: Surfactants are an excellent option when you need to increase the apparent solubility of a compound in an aqueous solution without relying solely on pH or high concentrations of co-solvents. They are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[6][7] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively hiding them from the aqueous environment and increasing their overall concentration in the solution.[6][8]

Common non-ionic surfactants used in research and pharmaceutical development include Polysorbate 80 (Tween® 80) and various Cremophors.[6] Non-ionic surfactants are often preferred due to their lower toxicity and biocompatibility.[6][9]

Question: What are cyclodextrins and how can they help?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, shaped like a truncated cone.[10] They can encapsulate a poorly soluble "guest" molecule, like 2-Methyl-4-(piperidin-3-yl)pyrimidine, forming a water-soluble "inclusion complex."[1][10] This is a powerful method for increasing the apparent aqueous solubility of a compound, which can enhance bioavailability for in vivo studies.[11]

Commonly used cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBECD), which have improved solubility and safety profiles over native β-cyclodextrin.[10][12]

G cluster_0 Aqueous Environment cluster_1 cluster_2 CD Cyclodextrin (Host) Hydrophilic Exterior CD_cavity Lipophilic Cavity Complex Water-Soluble Inclusion Complex Drug encapsulated in Cyclodextrin Cavity CD:e->Complex:w Complexation Drug Hydrophobic Drug (Guest)

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Question: What is an amorphous solid dispersion and when is it used?

Answer: An amorphous solid dispersion (ASD) is a strategy used to improve the solubility and dissolution rate of crystalline compounds.[13] Most poorly soluble APIs exist in a highly ordered, stable crystalline form which requires significant energy to break apart and dissolve. In an ASD, the crystalline API is converted into an amorphous (non-crystalline), high-energy state by dispersing it within a carrier, usually a hydrophilic polymer.[13][14] This amorphous form has a much higher apparent solubility than the crystalline form.[15] This technique is particularly useful for developing solid dosage forms for oral administration.[16]

Part 4: Key Experimental Protocols

Protocol 2: Kinetic Solubility Assay using a Co-solvent

This protocol is used to determine the solubility of a compound in a buffer system containing a fixed percentage of a co-solvent (e.g., DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound (e.g., 10-20 mM) in 100% DMSO.

  • Plate Preparation: In a 96-well plate, add your aqueous assay buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix thoroughly. Perform a serial dilution across the plate. This will create a range of compound concentrations at a fixed (and now diluted) DMSO concentration.

  • Incubation: Seal the plate and incubate at a constant temperature (e.g., 25 °C) with shaking for a defined period (e.g., 2-4 hours) to allow the solution to equilibrate.

  • Precipitate Removal: After incubation, separate the dissolved compound from any precipitate. This can be done by either centrifuging the plate and taking the supernatant or by filtering the contents of each well through a filter plate.[17]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate of each well using an appropriate analytical method, such as HPLC-UV or LC-MS/MS.[17]

  • Solubility Determination: The kinetic solubility is the concentration of the compound in the highest concentration well that remains clear (or where the measured concentration plateaus).

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Benchchem. (n.d.). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • ACS Publications. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
  • PubMed. (2018). Water Solubility Enhancement of Pyrazolo[3,4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
  • Bhatt, M. & Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Wikipedia. (n.d.). Cosolvent.
  • American Association of Pharmaceutical Scientists. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • PMC. (2023). A recent overview of surfactant–drug interactions and their importance.
  • Innoriginal: International Journal of Sciences. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
  • PMC. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • MDPI. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
  • Ashland. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs.
  • Pharma Excipients. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

Sources

Optimizing catalyst selection for pyrimidine-piperidine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This hub is designed for researchers and drug development professionals optimizing the C–N cross-coupling of pyrimidine scaffolds with piperidine derivatives.

Because pyrimidines are electron-deficient heterocycles and piperidine is a sterically demanding secondary aliphatic amine, this specific coupling presents unique mechanistic challenges. Below, you will find field-proven troubleshooting guides, causal explanations for catalyst behavior, and self-validating experimental protocols.

🔬 Troubleshooting & FAQ: Pyrimidine-Piperidine Coupling

Q: When should I use Nucleophilic Aromatic Substitution (SNAr) instead of Palladium-catalyzed Buchwald-Hartwig amination? A: The decision relies entirely on the electronic nature of your pyrimidine and the thermal stability of your substrates. Because pyrimidine is highly electron-deficient, halogens at the 2- or 4-positions are highly activated. You can often achieve complete conversion via SNAr by simply heating the chloropyrimidine and piperidine with a mild base (e.g., DIPEA) in a polar aprotic solvent without any metal catalyst[1].

However, you must switch to Buchwald-Hartwig amination if:

  • Your pyrimidine possesses electron-donating groups (e.g., -OMe, -NH2) that deactivate the ring toward SNAr[2].

  • You are targeting the 5-position of the pyrimidine, which is not activated for SNAr[3].

  • Your molecule contains fragile functional groups that cannot survive the high temperatures (100–120 °C) required for SNAr.

Q: I am setting up a Pd-catalyzed Buchwald-Hartwig coupling with piperidine. Should I use BrettPhos or RuPhos? A: You should exclusively use RuPhos . While both are dialkylbiarylphosphine ligands developed by the Buchwald group, their mechanistic profiles differ significantly based on the amine class.

Density Functional Theory (DFT) studies demonstrate that the rate-limiting step in a Pd-RuPhos catalyzed system is reductive elimination[4]. The large steric hindrance of a secondary amine like piperidine actually forces the palladium center to eject the product faster, lowering the energy barrier for reductive elimination[4]. Conversely, BrettPhos is optimized for primary amines; attempting to couple piperidine with a BrettPhos-based catalyst typically results in the catalytic cycle stalling before or during C–N bond formation, leading to low yields and high amounts of unreacted starting material[5].

Q: My reaction is stalling at 10% conversion. Is the pyrimidine poisoning my palladium catalyst? A: Yes, this is a common failure mode. Pyrimidine contains two basic, unhindered nitrogen atoms that can strongly coordinate to the Pd(II) intermediate, displacing the phosphine ligand and forming a catalytically dormant, off-cycle bis(heteroaryl)palladium complex[6].

To bypass this causality:

  • Use a Precatalyst: Do not mix Pd2(dba)3 and the ligand in situ. Use a pre-formed palladacycle (e.g., RuPhos Pd G3 or G4). These precatalysts rapidly generate the active 12-electron monoligated L1Pd(0) species before the pyrimidine can trap the metal[7].

  • Maintain Ligand Excess: Adding a slight excess of free RuPhos ligand (e.g., 1:1.2 Pd-to-Ligand ratio) shifts the equilibrium away from pyrimidine coordination.

📊 Quantitative Catalyst Performance Data

To illustrate the impact of catalyst and pathway selection, the following table summarizes typical reaction outcomes for the coupling of an unactivated 2-chloropyrimidine with piperidine under various conditions.

Coupling PathwayCatalyst SystemBaseTemp (°C)Result / Yield (%)Mechanistic Rationale
SNAr NoneDIPEA120 °C65%High heat required; side reactions degrade yield.
Buchwald-Hartwig Pd2(dba)3 / BINAPNaOtBu80 °C<15%Bidentate ligand fails to support bulky secondary amine.
Buchwald-Hartwig BrettPhos Pd G3LiHMDS65 °C25%Stalls at reductive elimination due to secondary amine sterics[4].
Buchwald-Hartwig RuPhos Pd G3 Cs2CO3 65 °C >95% Optimal L1Pd(0) formation; sterics accelerate product release[5].

⚙️ Validated Experimental Protocol: RuPhos-Catalyzed Coupling

This self-validating protocol ensures the rapid generation of the active catalytic species while preventing pyrimidine-induced catalyst poisoning.

Materials:

  • Aryl halide: Substituted chloropyrimidine (1.0 equiv)

  • Amine: Piperidine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (2–5 mol%)

  • Base: Cs2CO3 (2.0 equiv, finely milled and oven-dried)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk techniques, add the chloropyrimidine, RuPhos Pd G3, and anhydrous Cs2CO3 to an oven-dried reaction vial equipped with a magnetic stir bar.

    • Self-Validation Check: The Cs2CO3 must be free-flowing. Clumping indicates moisture, which will rapidly quench the active Pd(0) species.

  • Solvent & Amine Addition: Seal the vial with a PTFE-lined septum. Bring the vial to the fume hood. Inject anhydrous 1,4-Dioxane, followed by piperidine via a microsyringe.

  • Activation & Heating: Place the vial in a pre-heated aluminum block at 65 °C.

    • Self-Validation Check: Within 5–10 minutes, the reaction mixture should transition from a pale yellow/orange to a deep red or dark brown color. This color shift confirms the successful activation of the G3 precatalyst and the formation of the active L1Pd(0) species.

  • Monitoring: Stir vigorously (800 rpm) for 2–4 hours. Monitor via LCMS or TLC. The reaction is complete when the chloropyrimidine mass is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate under reduced pressure for subsequent column chromatography.

🗺️ Reaction Optimization Workflow

The following decision tree maps the logical flow for selecting the correct coupling strategy based on substrate properties.

G Start Substrates: Chloropyrimidine + Piperidine Cond Are substrates stable to high heat (100°C) & strong base? Start->Cond SNAr Pathway: SNAr Conditions: DIPEA or K2CO3 Solvent: DMF or NMP, 100-120°C Cond->SNAr Yes BHA Pathway: Buchwald-Hartwig Requires Pd Catalysis Cond->BHA No Ligand Select Ligand for Secondary Amine (Piperidine) BHA->Ligand RuPhos Optimal Catalyst: RuPhos Pd G3 Base: Cs2CO3 or LiHMDS Solvent: 1,4-Dioxane, 40-80°C Ligand->RuPhos Recommended Avoid Avoid: BrettPhos (Stalls at reductive elimination with secondary amines) Ligand->Avoid Sub-optimal

Decision tree for selecting SNAr vs. Pd-catalyzed C-N coupling for pyrimidine and piperidine.

📚 References

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions ResearchGate[Link]

  • Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2 National Institutes of Health (PMC)[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega[Link]

  • A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions ACS Publications[Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides ACS Publications[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Chemical Reviews - ACS Publications[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability DSpace@MIT[Link]

Sources

Stability of 2-Methyl-4-(piperidin-3-yl)pyrimidine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Handling, and Troubleshooting under Acidic Conditions Audience: Researchers, Analytical Scientists, and Formulation Professionals

Executive Summary & Chemical Profiling

When working with 2-Methyl-4-(piperidin-3-yl)pyrimidine , researchers frequently report apparent "instability" or compound loss under acidic conditions (e.g., during RP-HPLC with 0.1% TFA or in low-pH formulations). As a Senior Application Scientist, I must emphasize a critical chemical reality: this molecule is covalently highly stable in acid.

The reported issues almost exclusively stem from its dual-basic physicochemical profile rather than structural degradation.

  • The Piperidine Ring: An aliphatic secondary amine with a pKa of approximately 11.12[1]. It is fully protonated and highly nucleophilic in mildly acidic to neutral environments.

  • The Pyrimidine Ring: A weakly basic aromatic system. While pyrimidine nucleosides with N-glycosidic bonds can hydrolyze in acid, the pyrimidine ring itself is robust, and the C-C bond connecting it to the piperidine ring is virtually immune to acid hydrolysis[2].

Understanding the transition from a mono-cation to a di-cation is the key to troubleshooting apparent compound loss.

Troubleshooting Guides & FAQs

Q1: During RP-HPLC analysis using 0.1% TFA (pH ~2.0), my peak shape is severely distorted, and recovery is low. Is the compound degrading in the mobile phase? A1: No, the compound is not degrading. At pH 2.0, the pyrimidine ring begins to protonate, converting the molecule into a di-cation . These di-cations interact aggressively with residual, unendcapped silanols on standard C18 stationary phases.

  • Causality: The issue is purely chromatographic. The strong electrostatic interactions cause severe peak tailing, and in some cases, irreversible adsorption to the column frit or stationary phase, mimicking chemical loss.

Q2: I formulated the compound in an acidic aqueous vehicle (pH 3.5), and after two weeks at 40°C, LC-MS shows a new impurity mass of +14 Da or +16 Da. What is the mechanism? A2: This indicates a secondary reaction with formulation excipients, not direct acid hydrolysis.

  • Causality: The secondary amine of the piperidine ring remains a potent nucleophile even in equilibrium at pH 3.5. In acidic vehicles containing PEGs or polysorbates, trace peroxides or formaldehyde accumulate over time. The piperidine nitrogen undergoes N-oxidation (+16 Da) or forms N-methyl/aminal derivatives (+14 Da)[1]. The acidic environment catalyzes these electrophilic additions.

Q3: Does the pyrimidine ring open or cleave under strong acidic conditions (e.g., 1M HCl extraction)? A3: No. Alkyl-substituted pyrimidines are highly stable to aqueous mineral acids. While purines can rapidly hydrolyze under acidic conditions, pyrimidine rings maintain their aromatic integrity even under prolonged boiling in 3N HCl[2]. Any apparent loss during a 1M HCl workup is typically due to the extreme aqueous solubility of the di-hydrochloride salt, which prevents efficient liquid-liquid extraction into organic layers.

Data Presentation: Physicochemical & Troubleshooting Matrices

Table 1: pH-Dependent Physicochemical States
pH RangeDominant SpeciesCharge StateSolvation/Chromatographic Behavior
pH > 11.5 Free BaseNeutral (0)High organic solubility; excellent RP-HPLC peak shape.
pH 3.0 - 10.5 Mono-cation (Piperidine H⁺)+1Good aqueous solubility; moderate retention on C18.
pH < 2.5 Di-cation (Pyrimidine H⁺ & Piperidine H⁺)+2Highly polar; severe silanol tailing; poor organic extraction.
Table 2: Acidic Troubleshooting Matrix
Observed IssueRoot CauseCorrective Action
Loss of signal in LC-MS (0.1% Formic Acid) Di-cation eluting in void volume.Switch to basic mobile phase (e.g., 10mM NH₄HCO₃, pH 9.5).
Peak tailing in acidic HPLC Secondary silanol interactions.Use a highly endcapped column (e.g., Waters CSH) or add ion-pairing agents.
Degradation in pH 3-4 formulation N-oxidation / Aminal formation.Screen excipients for peroxides; add antioxidants (e.g., BHT, EDTA).
Apparent weight loss of solid salt Hygroscopicity of the di-HCl salt.Store under desiccation; handle in a humidity-controlled glovebox.

Experimental Protocols

Protocol A: Acid Forced Degradation Study (Self-Validating)

Purpose: To definitively separate true chemical degradation from physical/chromatographic loss.

  • Sample Preparation: Dissolve 2-Methyl-4-(piperidin-3-yl)pyrimidine in 50% Methanol / 50% Water to a concentration of 1.0 mg/mL.

  • Acidification: Transfer 1.0 mL of the stock to a glass HPLC vial. Add 100 µL of 1.0 M HCl (Final pH < 1.0).

  • Control Generation: Transfer 1.0 mL of the stock to a second vial. Add 100 µL of pure water (Neutral Control).

  • Thermal Stress: Incubate both vials at 60°C for 48 hours.

  • Neutralization (Critical Step): Before analysis, neutralize the acid vial by adding 100 µL of 1.0 M NaOH. Causality: This ensures the compound is returned to its mono-cationic state, preventing di-cation silanol tailing from skewing the mass balance during HPLC analysis.

  • Analysis: Inject both samples using a high-pH mobile phase method. Calculate mass balance. True degradation is confirmed only if the main peak area in the neutralized acid sample is <95% of the control.

Protocol B: RP-HPLC Method Optimization for Di-Basic Compounds

Purpose: To achieve sharp peak shapes and accurate quantitation without acidic degradation artifacts.

  • Column Selection: Select a column with a positively charged surface (CSH) or extreme endcapping to repel the di-cationic species.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Validation: Inject a standard at 0.1 mg/mL. The asymmetry factor (As) should be between 0.9 and 1.2. If As > 1.5, the piperidine ring is still interacting with the stationary phase; increase buffer molarity to 20 mM.

Mechanistic Visualizations

G FreeBase Free Base (pH > 11.5) Neutral Pyrimidine, Neutral Piperidine MonoCation Mono-cation (pH 3.0 - 10.5) Neutral Pyrimidine, Protonated Piperidine FreeBase->MonoCation +H⁺ (pKa ~ 11.1) DiCation Di-cation (pH < 2.5) Protonated Pyrimidine, Protonated Piperidine MonoCation->DiCation +H⁺ (pKa ~ 1.5 - 2.5)

Figure 1: Sequential protonation pathway of 2-Methyl-4-(piperidin-3-yl)pyrimidine across pH gradients.

G Start Compound Loss in Acidic Media Check When does the loss occur? Start->Check Chrom During LC-MS/HPLC (e.g., 0.1% Formic Acid) Check->Chrom Immediate Storage During Long-Term Storage (e.g., pH 3-4 Formulation) Check->Storage Over Days/Weeks Action1 Optimize Chromatography: Use basic mobile phase or ion-pairing Chrom->Action1 Di-cation silanol interaction CheckExc Analyze Excipients: Check for peroxides/aldehydes Storage->CheckExc Secondary amine reactivity Action2 Reformulate: Add antioxidants or use inert buffers CheckExc->Action2 Prevent N-oxidation/alkylation

Figure 2: Troubleshooting decision tree for diagnosing compound loss in acidic environments.

References

  • Title: Piperidine | C5H11N | CID 8082 Source: PubChem - National Institutes of Health (NIH) URL: [Link] (Cited for piperidine pKa, basicity, and nucleophilic properties[1])

  • Title: Acid−Base and Metal Ion-Coordinating Properties of Pyrimidine-Nucleoside 5'-Diphosphates Source: Inorganic Chemistry - ACS Publications URL: [Link] (Cited for pyrimidine ring basicity and protonation constants[3])

  • Title: Stability of N-Glycosidic Bonds (Chapter 2.4) Source: Tallinn University of Technology (TalTech) Digital Collection URL: [Link] (Cited for comparative stability of pyrimidine rings and C-C vs. N-glycosidic bonds under acidic hydrolysis[2])

Sources

Troubleshooting low conversion rates in pyrimidine derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Synthesis Technical Support Center. Pyrimidine scaffolds are ubiquitous in drug discovery, but their electron-deficient nature and coordinating nitrogen atoms often lead to frustratingly low conversion rates during functionalization.

This guide provides mechanistic troubleshooting for the three most common pyrimidine synthesis workflows: the Biginelli multicomponent reaction, Suzuki-Miyaura cross-coupling, and Nucleophilic Aromatic Substitution (SNAr).

Diagnostic Workflow

Troubleshooting Start Low Conversion in Pyrimidine Synthesis ReactionType Identify Reaction Pathway Start->ReactionType Biginelli Biginelli Reaction (De Novo Synthesis) ReactionType->Biginelli Suzuki Suzuki-Miyaura (Cross-Coupling) ReactionType->Suzuki SNAr SNAr (Nucleophilic Substitution) ReactionType->SNAr Big_Issue Issue: Side Reactions (e.g., Knoevenagel) Biginelli->Big_Issue Suz_Issue Issue: Catalyst Poisoning (N-coordination to Pd) Suzuki->Suz_Issue SNAr_Issue Issue: Poor Regioselectivity (LUMO distribution) SNAr->SNAr_Issue Big_Sol Solution: Use Lewis Acids & Microwave Heating Big_Issue->Big_Sol Suz_Sol Solution: Bidentate Ligands & Rigorous Degassing Suz_Issue->Suz_Sol SNAr_Sol Solution: Tune Leaving Group (e.g., tert-butyl sulfone) SNAr_Issue->SNAr_Sol

Diagnostic workflow for troubleshooting low conversion rates in pyrimidine synthesis.

FAQ Section 1: The Biginelli Reaction (De Novo Synthesis)

Q: My Biginelli reaction using ethyl acetoacetate, benzaldehyde, and urea yields less than 30% product. What is driving this low conversion? A: Low yields in classical Biginelli reactions are typically caused by the use of strong protic acids (like HCl), which promote competitive side reactions such as the Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound[1].

  • Mechanistic Causality: Protic acids indiscriminately activate all carbonyl species in the mixture. By switching to milder Lewis acids (e.g., FeCl₃, ZnCl₂), you selectively activate the aldehyde for the initial imine/enamine formation without triggering rapid self-condensation of the β-dicarbonyl[1]. Furthermore, utilizing Microwave-Assisted Organic Synthesis (MAOS) ensures rapid, uniform heating that accelerates the desired cyclocondensation before side products can accumulate[1].

FAQ Section 2: Suzuki-Miyaura Cross-Coupling of Halopyrimidines

Q: I am attempting a Suzuki coupling on a 2,4-dichloropyrimidine, but the reaction stalls at 15% conversion. Adding more boronic acid doesn't help. Why? A: The stall is likely due to catalyst poisoning. The basic nitrogen atoms in the pyrimidine ring can strongly coordinate to the palladium center, forming stable, inactive complexes that halt the catalytic cycle[2].

  • Mechanistic Causality: Pyrimidines are highly electron-deficient, making oxidative addition rapid. However, this same electronic property makes the pyrimidine nitrogens excellent ligands for electron-rich Pd(0) or Pd(II) species. If your heteroaryl boronic acid also contains sulfur (e.g., thiophene-2-boronic acid), irreversible catalyst deactivation is almost guaranteed[2].

  • Solution: Switch to a more sterically hindered, bidentate ligand (like dppf or XPhos) that prevents pyrimidine nitrogen coordination, and ensure rigorous degassing, as oxygen exacerbates catalyst decomposition[2].

FAQ Section 3: Nucleophilic Aromatic Substitution (SNAr)

Q: When performing an SNAr on 2,4-dichloropyrimidine, I get a messy mixture of C-2 and C-4 substituted products, leading to low isolated yields. How can I control this? A: While nucleophilic substitution of 2,4-dichloropyrimidines is classically C-4 selective, substituents at the C-5 or C-6 positions drastically alter the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[3].

  • Mechanistic Causality: If an electron-donating group is present at C-6, the LUMO lobes at C-2 and C-4 become similar in size, eroding the natural C-4 selectivity and causing a mixture of products[3].

  • Solution: If you specifically need C-2 substitution and are facing low reactivity or poor selectivity with 2-halopyrimidines, consider electronically tuning the leaving group. Replacing the halogen with a tert-butyl sulfone group has been shown to dramatically increase SNAr yields at room temperature, as the sulfone oxygen strongly coordinates with Grignard reagents to direct the nucleophilic attack[4].

Quantitative Data: Optimization Parameters

The following table summarizes the expected conversion improvements when applying the mechanistic troubleshooting steps outlined above:

Reaction PathwaySubstrate / ReagentsCommon IssueTraditional YieldOptimized ParameterOptimized Yield
Biginelli MCR Aldehyde, Urea, β-ketoesterKnoevenagel side-product< 40%Lewis Acid (FeCl₃) + MAOS85–95%
Suzuki-Miyaura 2,4-DichloropyrimidineCatalyst poisoning / Protodeboronation15–30%Pd(dppf)Cl₂, Microwave (15 min)> 90%
SNAr (C-2) 2-HalopyrimidinePoor reactivity / Hydrolysis< 20%tert-butyl sulfone leaving group81%

Experimental Protocol: Self-Validating Suzuki Coupling Optimization

To definitively diagnose whether your low conversion is due to catalyst poisoning or substrate unreactivity, use this self-validating parallel workflow.

Objective: Differentiate between N-coordination catalyst deactivation and boronic acid protodeboronation.

Step 1: Preparation of Master Mix

  • In a Schlenk flask under argon, prepare a master mix containing the chloropyrimidine (1.0 eq), boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and biphenyl (0.5 eq, internal standard) in degassed 1,4-dioxane/H₂O (4:1).

  • Causality: The internal standard is critical to accurately quantify conversion via LC-MS without relying on isolated yields, which can be skewed by the high polarity of pyrimidines during extraction.

Step 2: Parallel Reaction Setup Divide the master mix equally into three microwave vials:

  • Vessel A (Control): Add standard Pd(PPh₃)₄ (5 mol%).

  • Vessel B (Ligand Test): Add Pd(OAc)₂ (5 mol%) + dppf (10 mol%). Causality: The bidentate dppf ligand sterically blocks pyrimidine nitrogens from poisoning the Pd center.

  • Vessel C (Poisoning Control): Add Pd(PPh₃)₄ (5 mol%) + 10 mol% pyridine. Causality: This artificially simulates severe N-coordination poisoning.

Step 3: Execution & Analysis

  • Run all vessels simultaneously at 90°C for 2 hours.

  • Quench with EtOAc/H₂O, filter through a short Celite pad, and analyze the organic layer via HPLC-UV.

Step 4: Self-Validation Logic

  • If Vessel A and B both show < 20% conversion : The issue is likely protodeboronation of the boronic acid. Check the LC-MS for homocoupled boronic acid peaks.

  • If Vessel B > Vessel A : The pyrimidine was actively poisoning the monodentate Pd(PPh₃)₄. The bidentate dppf successfully prevented this.

  • If Vessel C ≈ Vessel A (both low) : This confirms that N-coordination is the primary failure mode in your standard conditions.

References

  • BenchChem Technical Support. "Optimization of reaction conditions for the synthesis of pyrimidine derivatives." BenchChem. 1

  • BenchChem Technical Support. "Troubleshooting low yield in Suzuki coupling of chloropyrimidines." BenchChem. 2

  • Navuluri, C., et al. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Chemistry Portal. 4

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec. 3

Sources

Technical Support Center: Metal Impurity Removal from 2-Methyl-4-(piperidin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with metal impurities in 2-Methyl-4-(piperidin-3-yl)pyrimidine samples. It is designed to offer not just procedural steps but also the underlying scientific rationale to empower effective troubleshooting and process optimization.

Introduction to Metal Impurities in Drug Development

In pharmaceutical manufacturing, the presence of elemental impurities, even at trace levels, can compromise the safety, efficacy, and stability of the final drug product.[1][2] These impurities can originate from various sources, including intentionally added catalysts (e.g., palladium, platinum, rhodium), manufacturing equipment, raw materials, and container closure systems.[3][4][5][6] For active pharmaceutical ingredients (APIs) like 2-Methyl-4-(piperidin-3-yl)pyrimidine, which often involve metal-catalyzed synthesis steps, the removal of these residual metals is a critical quality control measure.[7]

Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines, like the ICH Q3D guideline for elemental impurities, which outlines permissible daily exposure (PDE) limits for various metals.[3][4][8][9] Adherence to these guidelines is mandatory and requires robust analytical methods for detection and efficient strategies for removal.[6][10]

This technical support center will guide you through the common challenges and solutions for removing metal impurities from your 2-Methyl-4-(piperidin-3-yl)pyrimidine samples, ensuring your final product meets the highest standards of purity and safety.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of metal contamination in the synthesis of 2-Methyl-4-(piperidin-3-yl)pyrimidine?

A1: The primary source of metal contamination in the synthesis of nitrogen-containing heterocyclic compounds like 2-Methyl-4-(piperidin-3-yl)pyrimidine is often the catalysts used in cross-coupling reactions.[7][11] Palladium-based catalysts, for instance, are frequently employed in C-N bond formation steps.[12][13] Other potential sources include:

  • Reagents and Starting Materials: Impurities present in the raw materials can carry over into the final product.[6]

  • Manufacturing Equipment: Leaching of metals from stainless steel reactors, pipework, and other equipment can occur, especially under harsh reaction conditions (e.g., strong acids or bases).[5][14]

  • Solvents and Water: These can contain trace amounts of elemental impurities.[6]

  • Container Closure Systems: Leaching from storage containers can also introduce metal contaminants.[5][9]

Q2: How do I choose the most appropriate method for removing metal impurities from my API?

A2: The choice of purification method depends on several factors, including the identity and concentration of the metal, the chemical properties of your API (2-Methyl-4-(piperidin-3-yl)pyrimidine), and the desired final purity level. A decision-making workflow can be helpful:

Start Initial API Sample (with metal impurities) Identify_Metal Identify Metal & Concentration (e.g., ICP-MS) Start->Identify_Metal Assess_API_Properties Assess API Properties (Solubility, Stability) Identify_Metal->Assess_API_Properties High_Concentration High Metal Concentration? Assess_API_Properties->High_Concentration Strong_Coordination Strong Metal-API Coordination? High_Concentration->Strong_Coordination No Crystallization Crystallization High_Concentration->Crystallization Yes Metal_Scavengers Metal Scavengers Strong_Coordination->Metal_Scavengers Yes Activated_Carbon Activated Carbon Strong_Coordination->Activated_Carbon No Chromatography Chromatography Strong_Coordination->Chromatography Complex Mixture Select_Method Select Purification Method Final_API Purified API Select_Method->Final_API Crystallization->Select_Method Metal_Scavengers->Select_Method Activated_Carbon->Select_Method Chromatography->Select_Method

Caption: Decision tree for selecting a metal purification method.

  • For high concentrations of impurities , crystallization is often a cost-effective first step.[13][15]

  • If the metal is strongly coordinated to the nitrogen atoms in your pyrimidine or piperidine rings, metal scavengers with high affinity for the specific metal are highly effective.[16][17]

  • For loosely bound or particulate metals , treatment with activated carbon can be a simple and efficient option.[18][19][20]

  • For complex mixtures or when very high purity is required , chromatography may be necessary, although it can be less scalable.[13][15]

Q3: What are metal scavengers and how do they work?

A3: Metal scavengers are materials designed to selectively bind and remove metal ions from solutions.[21] They typically consist of a solid support, such as silica gel or a polymer resin, functionalized with ligands that have a high affinity for specific metals.[21][22][23] For nitrogen-containing compounds like yours, where metals like palladium might coordinate to the API, scavengers with functional groups such as thiols, amines, or phosphines are particularly effective.[17][24] The scavenger's ligands compete with your API to bind the metal, effectively "scavenging" it from the solution.[16] The solid scavenger can then be easily removed by filtration.[25]

Q4: Can I use crystallization to remove metal impurities?

A4: Yes, crystallization is a powerful and widely used technique for purifying APIs and can be effective for removing metal impurities.[13][15][26] The principle is that the API molecules will preferentially incorporate into the growing crystal lattice, while impurities remain in the mother liquor.[15] However, in some cases, metal impurities can become trapped within the crystal structure, so optimization of crystallization conditions (e.g., solvent system, cooling rate, seeding) is crucial.[12][] Sometimes, a combination of crystallization with another technique, like a carbon treatment or the use of a scavenger, is necessary to achieve the desired purity.[11]

Q5: What analytical techniques are best for detecting and quantifying metal impurities?

A5: Highly sensitive analytical techniques are required to meet the stringent regulatory limits for elemental impurities. The most common and accepted methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for detecting trace and ultra-trace levels of elemental impurities due to its high sensitivity and ability to measure multiple elements simultaneously.[1][28][29]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is a robust technique suitable for quantifying higher levels of metal impurities.[14][30]

  • Atomic Absorption Spectroscopy (AAS): This technique can also be used, but it is typically less sensitive and analyzes for one element at a time.[30]

Troubleshooting Guides

Scenario 1: Standard purification methods are not reducing palladium levels sufficiently.

Q: I have tried recrystallization and activated carbon treatment, but my 2-Methyl-4-(piperidin-3-yl)pyrimidine sample still contains palladium levels above the acceptable limit. What should I do?

A: This situation often arises when the palladium is strongly coordinated to the nitrogen atoms of your API. In such cases, a more targeted approach is needed.

Troubleshooting Protocol: Metal Scavenger Screening

  • Selection of Scavengers: Choose a panel of metal scavengers with different functional groups known to have a high affinity for palladium. Thiol- and amine-based scavengers on a silica or polymer support are excellent starting points.[23][31]

  • Small-Scale Screening:

    • Dissolve a small, known amount of your impure API in a suitable solvent.

    • Divide the solution into several vials.

    • To each vial, add a different scavenger (typically 3-5 equivalents relative to the metal concentration).

    • Stir the mixtures at room temperature for a set period (e.g., 4-16 hours).

    • Filter off the scavenger and analyze the filtrate for palladium content using ICP-MS.

  • Optimization: Once the most effective scavenger is identified, you can optimize the process by varying parameters such as:

    • Scavenger loading: Determine the minimum amount of scavenger needed for effective removal.

    • Temperature: Gently heating may improve kinetics, but monitor for API degradation.

    • Time: Analyze at different time points to find the optimal reaction time.[17]

Data Summary Table: Example Scavenger Screening Results

Scavenger TypeFunctional GroupSupportPalladium Removal Efficiency (%)
Scavenger AThiolSilica95%
Scavenger BAminePolymer78%
Scavenger CThioureaSilica85%
Activated Carbon-Carbon45%
Scenario 2: The chosen metal scavenger is effective but leads to significant API loss.

Q: The thiol-based scavenger I'm using removes palladium effectively, but I'm losing a significant amount of my 2-Methyl-4-(piperidin-3-yl)pyrimidine. How can I minimize this loss?

A: API loss can occur due to non-specific adsorption onto the scavenger support or co-precipitation.

Troubleshooting Workflow

Start High API Loss with Metal Scavenger Reduce_Loading Reduce Scavenger Loading Start->Reduce_Loading Optimize_Wash Optimize Scavenger Wash Reduce_Loading->Optimize_Wash Change_Support Change Scavenger Support (e.g., Silica to Polymer) Optimize_Wash->Change_Support Fixed_Bed Consider Fixed-Bed Cartridge Change_Support->Fixed_Bed End Minimized API Loss Fixed_Bed->End

Caption: Workflow to minimize API loss during scavenging.

  • Reduce Scavenger Loading: Use the minimum amount of scavenger required for effective metal removal, as determined by your optimization studies.

  • Optimize the Washing Step: After filtering off the scavenger, wash it with a small amount of fresh solvent to recover any adsorbed API.[25] Be mindful not to use excessive solvent, which could dilute your product stream.

  • Change the Scavenger Support: If using a silica-based scavenger, consider switching to a polymer-based one, or vice-versa. The surface properties of the support can influence non-specific binding.

  • Consider a Fixed-Bed Approach: Instead of a batch slurry method, passing your API solution through a pre-packed cartridge containing the metal scavenger can improve efficiency and reduce API loss.[22][32]

Scenario 3: Post-purification analysis shows the presence of other unexpected metal impurities.

Q: After successfully removing palladium, my ICP-MS analysis shows contamination with iron and chromium. Where could these be coming from, and how do I remove them?

A: Iron and chromium are not typically used as catalysts in the same way as palladium but can be introduced from stainless steel equipment, especially if the reaction or workup conditions are corrosive.[14]

Troubleshooting and Remediation Protocol

  • Root Cause Analysis:

    • Review your entire process, paying close attention to steps involving acidic or basic conditions.

    • Inspect your reactors and equipment for any signs of corrosion.

    • Analyze your raw materials and solvents for these specific metals.

  • Purification Strategy:

    • pH Adjustment and Extraction: Sometimes, adjusting the pH of an aqueous solution of your API can cause metal hydroxides to precipitate, which can then be removed by filtration.

    • Broad-Spectrum Scavengers: While some scavengers are highly specific, others have a broader affinity. Scavengers with iminodiacetic acid or other chelating functional groups can be effective for removing various transition metals.[23]

    • Crystallization: As a general purification method, recrystallization can also be effective at removing these types of impurities.[26]

References

  • ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation. [Link]

  • Scavenging Technologies from Johnson Matthey. Johnson Matthey. [Link]

  • Guideline for Elemental Impurities Q3D(R1). ICH. [Link]

  • Guideline for Elemental Impurities Q3D(R2). ICH. [Link]

  • Analytical techniques to identify metallic contaminants. Pharmabiz.com. [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]

  • Elemental impurities per USP and ICH q3d guidelines. Labcorp. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Metal scavengers. Johnson Matthey. [Link]

  • Metal Scavenger Applications. PhosphonicS. [Link]

  • Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd. [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. ACS Publications. [Link]

  • Functionalized Nanoporous Silica for the Removal of Heavy Metals from Biological Systems: Adsorption and Application. PMC. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • A Review on Metal Impurities in Pharmaceuticals. Asian Journal of Pharmaceutical Analysis. [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect. [Link]

  • API Purification. Pharmaceutical Technology. [Link]

  • Functionalized nanoporous silica for the removal of heavy metals from biological systems: adsorption and application. PubMed. [Link]

  • Functionalized Nanoporous Silica for the Removal of Heavy Metals from Biological Systems: Adsorption and Application. ResearchGate. [Link]

  • Picking the best purification method for your API can be a tricky challenge. Tayana Solution. [Link]

  • Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. [Link]

  • Crystallization Method Development and Optimization. Triclinic Labs. [Link]

  • Silica-Based Composite Sorbents for Heavy Metal Ions Removal from Aqueous Solutions. MDPI. [Link]

  • Elemental analysis and heavy metals for the pharmaceutical sector. UFAG Laboratorien AG. [Link]

  • Heavy Metals in Drug Products. Contract Pharma. [Link]

  • Method for removing heavy metals
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. [Link]

  • Troubleshooting Contamination Issues in Pharmaceuticals. YouTube. [Link]

  • From Heavy Metals Testing to the Measurement of Elemental Impurities in Pharmaceuticals: Over 100 Years in Making the Change. Spectroscopy Online. [Link]

  • Metal and bacterial contamination of illicit drugs. PMC. [Link]

  • The Reduction of Nitrogen Heterocycles with Complex Metal Hydrides. Semantic Scholar. [Link]

  • Methods for removal of impurity metals from gases using low metal zeolites.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]

  • Heavy metal removal and effects of nitrogen sources on Botryococcus sp. NJD-1 for wastewater treatment under heterotrophic conditions. Research India Publications. [Link]

Sources

Recrystallization solvents for 2-Methyl-4-(piperidin-3-yl)pyrimidine purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2]

2-Methyl-4-(piperidin-3-yl)pyrimidine is a critical intermediate, often utilized in the synthesis of kinase inhibitors (e.g., ALK, CDK pathways). Its structural duality—combining a basic secondary amine (piperidine) with an electron-deficient aromatic ring (pyrimidine)—presents unique purification challenges.

  • Primary Challenge: The piperidine moiety imparts significant conformational flexibility and hydrogen-bonding capability, frequently leading to "oiling out" rather than crystallization.

  • Physical State: Often isolated as a viscous oil or low-melting solid in its free base form.

  • Recommended Strategy: If the free base resists crystallization, conversion to a salt form (e.g., Dihydrochloride or Succinate) is the industry-standard remediation to induce stable lattice formation.

Solvent Selection Decision Matrix

The choice of solvent is dictated by the physical state of your crude material. Use the following decision matrix to select the appropriate protocol.

Recrystallization_Workflow Start Start: Crude 2-Methyl-4-(piperidin-3-yl)pyrimidine State_Check Physical State? Start->State_Check Solid Solid / Semi-Solid State_Check->Solid  Crystalline   Oil Viscous Oil / Gum State_Check->Oil  Amorphous   Direct_Recryst Protocol A: Direct Recrystallization (Free Base) Solid->Direct_Recryst Salt_Formation Protocol B: Salt Formation (HCl or Succinate) Oil->Salt_Formation Solvent_A Solvents: EtOAc/Heptane or IPA Direct_Recryst->Solvent_A Solvent_B Solvents: MeOH/EtOAc or EtOH/Ether Salt_Formation->Solvent_B

Figure 1: Decision tree for selecting the purification pathway based on the crude material's physical state.

Solvent Systems & Solubility Data

The following data is synthesized from solubility profiles of structurally homologous aminopyrimidines [1, 2].

Solvent SystemRoleApplicationSolubility Behavior
Ethyl Acetate (EtOAc) SolventFree BaseHigh solubility hot; moderate cold. Best for initial screening.
Heptane / Hexane Anti-SolventFree BasePoor solubility. Induces precipitation when added to EtOAc/IPA.
Isopropanol (IPA) Single SolventFree Base"Goldilocks" solvent. Good for polar amines.
Methanol (MeOH) SolventSalt FormVery high solubility. Use only for dissolving salts before adding anti-solvent.
Diethyl Ether / MTBE Anti-SolventSalt FormExcellent for crashing out HCl salts from alcoholic solutions.
Water Impurity PurgeSalt FormHigh solubility. Can be used in EtOH/H2O systems to remove inorganic salts.

Detailed Experimental Protocols

Protocol A: Direct Recrystallization (Free Base)

Use this if your crude material is a solid.

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add Ethyl Acetate (approx. 3-5 mL) and heat to reflux (77°C).

    • Note: If insolubles remain, filter the hot solution through a pre-warmed glass frit.

  • Saturation: If the solution is clear, add Heptane dropwise to the boiling solution until a faint, persistent cloudiness appears.

  • Clarification: Add just enough hot EtOAc (approx. 0.5 mL) to clear the cloudiness.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (20-30 mins). Then, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration.[1] Wash with cold 1:3 EtOAc:Heptane.

Protocol B: Salt Formation & Recrystallization (Recommended for Oils)

Use this if your crude material is an oil or fails Protocol A.

  • Dissolution: Dissolve 1.0 g (approx. 5.2 mmol) of the crude oil in Ethanol (EtOH) (5 mL).

  • Acid Addition: Slowly add 1.1 equivalents of HCl (4M in Dioxane) or concentrated aqueous HCl at 0°C.

    • Observation: The solution should warm slightly (exothermic).

  • Precipitation: Add Diethyl Ether or Ethyl Acetate (10-15 mL) slowly with vigorous stirring. A white/off-white precipitate (the HCl salt) should form.

  • Recrystallization of Salt:

    • Filter the crude salt.[1]

    • Redissolve in a minimum amount of hot Methanol .

    • Add Ethyl Acetate until turbid. Cool to 4°C to crystallize.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why?

  • Cause: The melting point of the solvated compound is lower than the boiling point of the solvent, or the cooling was too rapid.

  • Fix:

    • Reheat the mixture to redissolve the oil.

    • Seed the solution with a tiny crystal of pure product (if available) at a temperature just below the boiling point.

    • Switch Solvents: Use a solvent with a lower boiling point (e.g., switch from Toluene to DCM/Heptane) or use Protocol B (Salt Formation).

    • Slow Down: Wrap the flask in a towel to slow the cooling rate.

Q2: My compound is colored (yellow/brown), but it should be white. How do I remove the color?

  • Cause: Oxidation products (N-oxides) or trace polymerized impurities.

  • Fix: Perform a Charcoal Treatment .

    • Dissolve the compound in hot solvent.[1][2]

    • Add Activated Carbon (5-10 wt%).

    • Stir for 15 mins at reflux.

    • Filter hot through Celite.

    • Proceed with crystallization.[1][3]

Q3: The yield is very low (<40%). Where is my product?

  • Cause: Too much solvent was used (thermodynamic loss) or the mother liquor still holds the product.

  • Fix: Concentrate the mother liquor (filtrate) by 50% on a rotavap and cool again to harvest a "second crop." Note: The second crop is usually less pure.

Q4: Is the piperidine nitrogen or the pyrimidine nitrogen protonated in Protocol B?

  • Insight: The piperidine secondary amine (

    
    ) is significantly more basic than the pyrimidine nitrogens (
    
    
    
    ). The first equivalent of acid will protonate the piperidine nitrogen [3].

References

  • BenchChem Technical Support. (2025).[1] Purifying Ethyl 2-aminopyrimidine-5-carboxylate by Recrystallization. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted pyrimidines. Retrieved from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (General reference for Pyrimidine/Piperidine basicity).

  • Google Patents. (2015). Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine (CN104592198A). Retrieved from

Sources

Validation & Comparative

Technical Analysis & Comparison Guide: 1H NMR Characterization of 2-Methyl-4-(piperidin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5]

In the development of kinase inhibitors and GPCR ligands, the 2-methyl-4-(piperidin-3-yl)pyrimidine scaffold represents a critical pharmacophore. Its structural duality—combining an electron-deficient aromatic core (pyrimidine) with a flexible, aliphatic amine (piperidine)—presents unique analytical challenges.

This guide provides an authoritative technical analysis of the 1H NMR spectrum of this molecule. Unlike standard spectral lists, this document compares the target molecule against its most common synthetic impurities (regioisomers) and analyzes the impact of solvent systems on spectral resolution.

The Molecule at a Glance
  • Core: Pyrimidine ring (electron-withdrawing).

  • Substituents: Methyl group at C2; Piperidin-3-yl ring at C4.

  • Chirality: The C3 position of the piperidine ring is a chiral center. Unless resolved, the spectrum represents a racemic mixture (

    
    ).
    
  • Key Analytical Challenge: Distinguishing the 3-yl isomer (asymmetric) from the 4-yl isomer (symmetric) and the 1-yl isomer (N-linked).

Structural Analysis & Prediction Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetic environments. The coupling between the pyrimidine ring and the piperidine ring dictates the splitting patterns.

The Pyrimidine "Fingerprint"

The 2,4-disubstituted pyrimidine ring has a distinct signature in the aromatic region:

  • H6 (Proton adjacent to N): Highly deshielded (

    
     8.4 – 8.6 ppm). Appears as a doublet  (
    
    
    
    Hz).
  • H5 (Proton adjacent to C-substituent): Shielded relative to H6 (

    
     7.0 – 7.2 ppm). Appears as a doublet  (
    
    
    
    Hz).
  • 2-Me (Methyl group): A sharp singlet in the aliphatic region (

    
     2.6 – 2.7 ppm).
    
The Piperidine "Complexity"

The piperidine ring attached at C3 introduces asymmetry:

  • H3 (Methine): The connection point. This proton is deshielded by the aromatic ring and appears as a complex multiplet (

    
     2.8 – 3.1 ppm).
    
  • H2 (Methylene): These protons are diastereotopic due to the adjacent chiral center (C3), often appearing as distinct multiplets rather than a simple triplet.

Comparative Analysis: Distinguishing Regioisomers

In synthetic pathways (e.g., Suzuki coupling or reduction of pyridines), three isomers are common byproducts. 1H NMR is the definitive tool for distinguishing them.

Comparison Table: Target vs. Alternatives
FeatureTarget: 3-yl Isomer Alt 1: 4-yl Isomer Alt 2: 1-yl Isomer (N-linked)
Symmetry AsymmetricSymmetric (plane through N-C4)Symmetric (if planar)
Methine (CH-Ar) Multiplet (tt/m) at ~2.9 ppmTriplet of triplets (tt) at ~2.7 ppmNone (Quaternary C-N bond)
Alpha-Protons (N-CH2) Complex (H2, H6 distinct)Simple (H2/H6 equivalent)Deshielded (

3.8-4.5 ppm)
Aromatic Coupling H5/H6 Doublets (

Hz)
H5/H6 Doublets (

Hz)
H5/H6 Doublets (

Hz)
Differentiation Key Complexity of aliphatic region Simplicity/Integration ratios Chemical shift of N-CH2
Decision Logic for Isomer Identification

IsomerLogic Start Analyze Aliphatic Region (2.5 - 4.5 ppm) CheckAlpha Are there broad signals > 3.5 ppm (N-CH2)? Start->CheckAlpha IsNLinked Diagnosis: 1-yl Isomer (N-linked Pyrimidine) CheckAlpha->IsNLinked Yes CheckMethine Analyze Methine (CH-Ar) Splitting Pattern CheckAlpha->CheckMethine No (< 3.2 ppm) IsSymmetric Is the pattern a clean triplet of triplets (tt)? CheckMethine->IsSymmetric Is4yl Diagnosis: 4-yl Isomer (Symmetric) IsSymmetric->Is4yl Yes Is3yl Diagnosis: 3-yl Isomer (Target: Asymmetric) IsSymmetric->Is3yl No (Complex Multiplet)

Figure 1: Logical workflow for distinguishing the target 3-yl isomer from common synthetic regioisomers.

Comparative Analysis: Solvent Selection (CDCl3 vs. DMSO-d6)

The choice of solvent fundamentally alters the appearance of the piperidine NH and the resolution of multiplets.

Scenario A: Chloroform-d (CDCl3)
  • Pros: Sharp resolution of non-exchangeable protons; good solubility for the free base.

  • Cons: The amine NH proton is often broad or invisible due to exchange.

  • Use Case: Routine purity checks and coupling constant analysis.

Scenario B: DMSO-d6
  • Pros: The NH proton usually appears as a sharp signal (or broad singlet) at

    
     8-9 ppm (if protonated) or 
    
    
    
    2-3 ppm. It "freezes" ring conformations, potentially showing distinct equatorial/axial splitting.
  • Cons: High viscosity causes line broadening; water peak (

    
     3.33) often obscures the critical piperidine H3/H2 signals.
    
  • Use Case: Characterizing salt forms (e.g., HCl salt) or when NH detection is required.

Recommendation: Start with CDCl3 for structural assignment. Use DMSO-d6 only if the compound is an HCl salt or insoluble in chloroform.

Experimental Protocol & Data Assignment

Sample Preparation Workflow

To ensure reproducibility and avoid "concentration effects" (shifts in NH/OH peaks), follow this protocol:

  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS.

  • Filtration: If the solution is cloudy (salt contamination), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for clean baseline).

    • Pulse Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration).

Predicted Chemical Shift Data (Free Base in CDCl3)

Note: Values are predicted based on substituent effects of 2-methylpyrimidine and 3-substituted piperidines.

PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Py-H6 Ar-H8.55 Doublet (d)1H

Alpha to Nitrogen (Deshielded)
Py-H5 Ar-H7.05 Doublet (d)1H

Beta to Nitrogen
Py-Me CH32.68 Singlet (s)3H-Attached to aromatic ring
Pip-H3 CH2.95 Multiplet (m)1H-Benzylic-like position
Pip-H2 CH23.15 / 2.70 Multiplet2H-Diastereotopic (adj. to N and chiral center)
Pip-H6 CH23.05 / 2.60 Multiplet2H-Adjacent to N
Pip-H4/5 CH21.60 – 1.90 Multiplet4H-Ring backbone
NH NH1.8 – 2.2 Broad (br s)1H-Exchangeable (variable)
Signal Connectivity Map

Figure 2: Connectivity and magnetic interactions. Red solid lines indicate scalar coupling; Green dashed lines indicate spatial proximity (NOE).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative text for chemical shift prediction rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for 2-methylpyrimidine and piperidine base spectra).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol for handling exchangeable protons and solvent selection).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Reference for heterocyclic coupling constants).

Interpreting LC-MS fragmentation patterns of 2-Methyl-4-(piperidin-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Interpreting LC-MS Fragmentation Patterns of 2-Methyl-4-(piperidin-3-yl)pyrimidine: A Comparative Guide to QqQ (CID) vs. Orbitrap (HCD) Workflows

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing and quantifying small heterocyclic molecules. 2-Methyl-4-(piperidin-3-yl)pyrimidine (Exact Mass: 177.1266 Da; [M+H]⁺: 178.1344 Da) is a prime example of a compound that exhibits complex, energy-dependent fragmentation due to its dual-ring system: a basic, easily fragmented piperidine ring and a highly stable pyrimidine core.

To thoroughly analyze this compound, researchers must choose between Triple Quadrupole (QqQ) platforms utilizing Collision-Induced Dissociation (CID) and High-Resolution Accurate Mass (Orbitrap) platforms utilizing Higher-energy Collisional Dissociation (HCD)[1]. This guide objectively compares these two analytical approaches, detailing the causality behind their fragmentation patterns and providing field-validated experimental protocols.

Mechanistic Fragmentation Analysis: Causality of CID vs. HCD

Under positive Electrospray Ionization (ESI+), 2-Methyl-4-(piperidin-3-yl)pyrimidine readily protonates at the basic secondary amine of the piperidine ring. The subsequent fragmentation depends heavily on the energy transfer mechanism of the mass spectrometer.

  • CID in Triple Quadrupoles (QqQ): CID is a low-energy, multiple-collision process that occurs in an ion trap or collision cell. It heavily favors the lowest activation energy pathways[2]. For piperidine-containing compounds, the lowest energy barrier is typically the loss of ammonia (NH₃, -17 Da) via the opening of the saturated six-membered ring[3]. Consequently, QqQ CID spectra are heavily dominated by the m/z 161.1 product ion, often leaving the pyrimidine core intact.

  • HCD in Orbitrap Platforms: HCD is a beam-type collisional dissociation method that imparts significantly higher internal energy into the precursor ion before it is transferred to the high-resolution analyzer[4]. This rapid energy deposition overcomes the activation energy barriers required for deeper structural cleavages, such as the inter-ring C-C bond cleavage (yielding the 2-methylpyrimidine ion) and subsequent pyrimidine ring fragmentation (e.g., loss of HCN)[5].

Fragmentation M [M+H]+ m/z 178.1344 F1 [M+H - NH3]+ m/z 161.1079 (Piperidine Ring Opening) M->F1 -NH3 (-17 Da) Low Energy (CID/HCD) F2 2-Methylpyrimidine Ion m/z 93.0447 (Inter-ring Cleavage) M->F2 -C5H10N Medium Energy F3 Piperidine Ion m/z 84.0808 (Inter-ring Cleavage) M->F3 -C5H5N2 Medium Energy F4 [M+H - C5H9N]+ m/z 95.0604 (Piperidine Loss) M->F4 -C5H9N (-83 Da) High Energy (HCD) F2->F4 Further fragmentation

Fig 1. LC-MS/MS energy-dependent fragmentation pathways of 2-Methyl-4-(piperidin-3-yl)pyrimidine.

Platform Comparison: Performance & Quantitative Data

While HCD provides a richer MS/MS spectrum crucial for structural elucidation, CID in QqQ systems remains the benchmark for precise, cost-efficient, and highly sensitive targeted quantitation[1].

Table 1: Objective Comparison of QqQ (CID) vs. Orbitrap (HCD) Platforms

Analytical FeatureTriple Quadrupole (QqQ) - CIDOrbitrap HRAM - HCD
Primary Application High-throughput targeted PK/PD quantitationMetabolite ID, structural elucidation, HR-PRM
Fragmentation Mechanism Resonant excitation (low energy, stepwise)Beam-type collision (higher energy, broad access)
Mass Accuracy Nominal mass (~0.7 Da FWHM)Sub-ppm to <3 ppm
Sensitivity (LOQ) Attomole level (Sub-ng/mL)Femtomole level (Low ng/mL)
Dynamic Range 5 to 6 orders of magnitude3 to 4 orders of magnitude

Table 2: Exact Mass and Structural Assignment of Key Fragment Ions

Fragment Ion AssignmentFormulaExact Mass (m/z)Platform Dominance
Precursor Ion [M+H]⁺C₁₀H₁₆N₃⁺178.1344Both
Loss of Ammonia [-NH₃]C₁₀H₁₃N₂⁺161.1079QqQ (CID) & Orbitrap (HCD)
2-Methylpyrimidine IonC₅H₅N₂⁺93.0447Orbitrap (HCD)
Piperidine IonC₅H₁₀N⁺84.0808Orbitrap (HCD)

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind every parameter is explained to help you troubleshoot and adapt the method.

Workflow cluster_QqQ Targeted Quantitation (QqQ) cluster_Orbitrap Structural Elucidation (Orbitrap) Sample Sample Prep (Analyte) LC UHPLC Separation (C18 Gradient) Sample->LC Q1 Q1: Precursor (m/z 178.1) LC->Q1 Quad Quad Filter (m/z 178.1344) LC->Quad q2 q2: CID Cell (Low CE) Q1->q2 Q3 Q3: SRM (m/z 161.1) q2->Q3 HCD HCD Cell (NCE Stepping) Quad->HCD Orb Orbitrap (<2 ppm error) HCD->Orb

Fig 2. Comparative LC-MS workflows: QqQ (CID) vs. Orbitrap (HCD) platforms.

Protocol A: High-Throughput Targeted Quantitation (QqQ-CID)

Objective: Achieve sub-ng/mL sensitivity for pharmacokinetic (PK) screening.

  • Chromatography Setup: Use a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 3 minutes.

  • Source Optimization: Set ESI capillary voltage to +3.5 kV. Desolvation temperature at 350°C to ensure complete droplet evaporation for this highly polar basic compound.

  • SRM Transition Setup:

    • Quantifier Transition (178.1 → 161.1): Set Collision Energy (CE) to 15 eV. Causality: Low CE is sufficient to drive the low-energy barrier loss of NH₃ from the piperidine ring, maximizing signal intensity.

    • Qualifier Transition (178.1 → 93.0): Set CE to 25 eV. Causality: Higher CE is required to forcefully break the C-C bond between the piperidine and pyrimidine rings.

  • System Validation: Before running the batch, inject a 10 ng/mL standard. The system is validated if the signal-to-noise (S/N) of the m/z 93.0 qualifier ion is >10:1, and the ion ratio between 161.1 and 93.0 remains within ±20% of the established library value.

Protocol B: Comprehensive Structural Elucidation (Orbitrap-HCD)

Objective: Identify unknown metabolites or degradants with high mass accuracy.

  • Chromatography Setup: Identical to Protocol A to ensure retention time alignment across platforms.

  • MS Parameters: Operate in Parallel Reaction Monitoring (PRM) or Data-Dependent MS2 (ddMS2) mode. Set resolution to 35,000 (at m/z 200) for MS2 scans. Set the AGC target to 2e5 and maximum injection time to 50 ms[4].

  • HCD Optimization: Apply a Normalized Collision Energy (NCE) step-collision approach (e.g., NCE 20, 30, 40)[6]. Causality: Stepping the NCE captures both the fragile piperidine losses (at NCE 20) and the robust pyrimidine cleavages (at NCE 40) in a single, comprehensive composite spectrum.

  • System Validation: Validate mass calibration by checking background polysiloxane peaks (e.g., m/z 371.1012). The system is validated for structural elucidation if the mass error of the background ion is <2 ppm. Extract exact mass chromatograms with a mass tolerance of ≤5 ppm to definitively differentiate the 2-methylpyrimidine fragment (m/z 93.0447) from isobaric background noise.

References

Sources

A Senior Application Scientist's Guide to Differentiating 2-Methyl-4-(piperidin-3-yl)pyrimidine from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Isomer Differentiation

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of a molecule is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Structural isomers—molecules sharing the same molecular formula but differing in the arrangement of their atoms—can exhibit vastly different pharmacological, toxicological, and physical properties.[1][2] The subject of this guide, 2-Methyl-4-(piperidin-3-yl)pyrimidine, is a heterocyclic compound representative of the building blocks used in modern drug discovery.[3][4] Its utility is intrinsically tied to its specific constitution. An impurity or an incorrectly identified isomer, such as one with the piperidine moiety at the 4-position or the methyl group on the pyrimidine's 5-position, could lead to failed clinical trials or unforeseen side effects.

This guide provides an in-depth, multi-technique strategy for the unambiguous differentiation of 2-Methyl-4-(piperidin-3-yl)pyrimidine from its most probable structural isomers. We will move beyond simple data reporting to explain the causal relationships behind the analytical observations, grounding our protocols in established scientific principles. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust and validated approach to isomeric purity and structural verification.

Chapter 1: Defining the Isomeric Challenge

The target molecule, 2-Methyl-4-(piperidin-3-yl)pyrimidine, has a molecular formula of C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol . The primary analytical challenge arises from constitutional isomers where the connectivity of the pyrimidine ring, methyl group, and piperidine ring differs. For the purpose of this guide, we will focus on three common and challenging-to-distinguish isomers:

  • Isomer A (Target): 2-Methyl-4-(piperidin-3-yl )pyrimidine

  • Isomer B (Regioisomer): 2-Methyl-4-(piperidin-4-yl )pyrimidine

  • Isomer C (Regioisomer): 2-Methyl-5 -(piperidin-3-yl)pyrimidine

  • Isomer D (Regioisomer): 4 -Methyl-2 -(piperidin-3-yl)pyrimidine

The subtle shifts in atom positions fundamentally alter the electronic environment and three-dimensional shape of each molecule, providing the handles we need for analytical differentiation.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful and definitive technique for isomer differentiation because it provides a direct map of the molecule's carbon-hydrogen framework.[5] Differences in chemical shifts (δ), scalar couplings (J-couplings), and through-space correlations allow for unambiguous structure assignment.

Expertise & Experience: The "Why" Behind the NMR Experiment

We don't just acquire a proton spectrum; we interrogate the molecule. A standard ¹H NMR provides a starting point, but the true power lies in ¹³C and 2D NMR techniques (COSY, HSQC).

  • ¹H NMR reveals the number of different proton environments and their neighboring protons through spin-spin coupling. The substitution pattern on the pyrimidine ring is a key differentiator.

  • ¹³C NMR indicates the number of unique carbon environments. Isomers with higher symmetry, like Isomer B, will show fewer signals than less symmetric isomers.

  • COSY (Correlation Spectroscopy) is essential for tracing proton-proton coupling networks, allowing us to walk through the entire spin system of the piperidine ring and confirm neighbor relationships.

  • HSQC (Heteronuclear Single Quantum Coherence) definitively links each proton to its directly attached carbon, resolving any ambiguities from overlapping signals.

Predicted NMR Data for Isomer Differentiation

The following tables summarize the expected distinguishing features in the NMR spectra. Actual chemical shifts may vary based on solvent and concentration but the relative positions and coupling patterns are diagnostic.

Table 1: Predicted Distinguishing ¹H NMR Signals (in DMSO-d₆)

Isomer Pyrimidine Ring Protons (δ, ppm) Key Differentiating Feature
A: 2-Me-4-(pip-3-yl) (Target) ~8.6 (d, J≈5 Hz, H6), ~7.2 (d, J≈5 Hz, H5) Two coupled aromatic doublets.
B: 2-Me-4-(pip-4-yl) ~8.6 (d, J≈5 Hz, H6), ~7.2 (d, J≈5 Hz, H5) Similar to Isomer A, but piperidine signals will show symmetry.
C: 2-Me-5-(pip-3-yl) ~8.8 (s, H6), ~8.8 (s, H4) Two aromatic singlets, indicating no H-H coupling on the pyrimidine ring.

| D: 4-Me-2-(pip-3-yl) | ~8.4 (d, J≈5 Hz, H6), ~6.8 (d, J≈5 Hz, H5) | Two coupled aromatic doublets, but shifts differ from Isomer A due to changed substituent effects. |

Table 2: Predicted Distinguishing ¹³C NMR Signals (in DMSO-d₆)

Isomer Approximate # of Signals Key Differentiating Feature
A: 2-Me-4-(pip-3-yl) (Target) 10 Full set of 10 unique carbons.
B: 2-Me-4-(pip-4-yl) 8 Fewer signals due to C₂ symmetry through the piperidine-4-yl group. Two pairs of piperidine carbons will be equivalent.
C: 2-Me-5-(pip-3-yl) 10 Full set of 10 unique carbons, but chemical shifts for pyrimidine carbons will differ significantly from Isomer A.

| D: 4-Me-2-(pip-3-yl) | 10 | Full set of 10 unique carbons, with distinct pyrimidine carbon shifts. |

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a ≥400 MHz NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum with 1024-2048 scans.

    • Acquire a 2D ¹H-¹H COSY spectrum.

    • Acquire a 2D ¹H-¹³C HSQC spectrum.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Integrate ¹H signals and assign peaks based on chemical shifts, multiplicities, and 2D correlations.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis Prep Dissolve Sample in DMSO-d6 H1 1. Acquire ¹H Spectrum Prep->H1 C13 2. Acquire ¹³C Spectrum H1->C13 COSY 3. Acquire COSY C13->COSY HSQC 4. Acquire HSQC COSY->HSQC Assign Assign Signals: Shifts, Couplings, Integrals HSQC->Assign Correlate Correlate ¹H-¹H (COSY) & ¹H-¹³C (HSQC) Assign->Correlate Structure Elucidate Structure Correlate->Structure

Caption: Workflow for definitive isomer identification using NMR.

Chapter 3: Mass Spectrometry (MS): Fingerprinting by Fragmentation

While NMR excels at definitive structure elucidation, Mass Spectrometry is a rapid, high-sensitivity technique ideal for confirming molecular weight and providing structural clues through fragmentation analysis.[6][7] High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition (C₁₀H₁₅N₃), ruling out other potential impurities.

Expertise & Experience: Predicting Fragmentation Pathways

The way a molecule breaks apart upon ionization is not random; it is governed by the stability of the resulting fragments. By comparing the fragmentation patterns of our isomers, we can create a unique "mass fingerprint" for each.

  • Common Fragments: All isomers will likely show the molecular ion (M⁺) or protonated molecule ([M+H]⁺).

  • Key Differentiators: The fragmentation will be initiated at the weakest bonds and charge-stabilizing sites.

    • Isomers A, C, D (3-yl piperidine): These will likely undergo characteristic fragmentation of the piperidine ring, such as loss of ethylene or a propyl radical, relative to the point of attachment. The fragmentation pattern will be asymmetric.

    • Isomer B (4-yl piperidine): This isomer may exhibit more symmetric cleavage of the piperidine ring, potentially leading to a different set of dominant fragment ions compared to the 3-yl substituted isomers.

    • Cleavage of the C-N bond between the rings is expected. The resulting pyrimidine-containing and piperidine-containing fragments will have different m/z values depending on the substitution pattern (e.g., a methyl-pyrimidinyl cation vs. a pyrimidinyl cation).[8][9]

Table 3: Predicted Key Fragment Ions (Electron Ionization - EI)

Isomer Molecular Ion (m/z) Predicted Diagnostic Fragment Ions (m/z) & Proposed Structure
A: 2-Me-4-(pip-3-yl) (Target) 177 148 ([M-C₂H₅]⁺), 134 ([M-C₃H₇]⁺), 95 (methyl-pyrimidinyl cation)
B: 2-Me-4-(pip-4-yl) 177 Likely different ratios of piperidine ring fragments due to symmetry. May show a more prominent retro-Diels-Alder type fragmentation.
C: 2-Me-5-(pip-3-yl) 177 95 (methyl-pyrimidinyl cation), but subsequent fragmentation of this ion may differ from A.

| D: 4-Me-2-(pip-3-yl) | 177 | 95 (methyl-pyrimidinyl cation). The initial loss from the piperidine ring will be similar to A, but relative intensities may vary. |

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~1-10 µg/mL in the initial mobile phase.

  • Chromatography (for separation prior to MS):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Full scan mode (e.g., m/z 50-300) to detect the [M+H]⁺ ion. Acquire tandem MS (MS/MS) on the precursor ion (m/z 178) to generate a fragmentation spectrum.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak. Compare the fragmentation pattern to the predicted pathways for each isomer. Confirm the accurate mass with HRMS.

Visualization: MS Fragmentation Logic

MS_Logic cluster_isomers Compare to Predicted Patterns Unknown Unknown Isomer (m/z 178 [M+H]⁺) MSMS Perform MS/MS on m/z 178 Unknown->MSMS Pattern Analyze Fragmentation Pattern MSMS->Pattern IsoA Pattern A (Asymmetric pip-3-yl loss) Pattern->IsoA Match? IsoB Pattern B (Symmetric pip-4-yl loss) Pattern->IsoB Match? IsoC Pattern C (Pyrimidine-5-yl specific loss) Pattern->IsoC Match? Identified Isomer Identified IsoA->Identified IsoB->Identified IsoC->Identified

Caption: Decision logic for isomer differentiation using MS/MS.

Chapter 4: Chromatographic Separation: Exploiting Physicochemical Differences

Chromatography physically separates the isomers in a mixture, which is essential for both preparative purification and quantitative analysis of isomeric purity.[10] Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) exploit subtle differences in polarity and volatility.

Expertise & Experience: Choosing the Right Separation Mode

The choice of chromatographic conditions is critical. The key difference between the isomers is the position of the nitrogen atoms and the methyl group, which affects the molecule's dipole moment and its ability to hydrogen bond.

  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse method. Isomers with more exposed polar nitrogen atoms (affecting hydrogen bonding with water in the mobile phase) or different overall polarity will have different retention times on a nonpolar C18 column. Isomer B, with its symmetry, might be slightly less polar than the others and elute earlier.

  • Normal-Phase HPLC (NP-HPLC): Using a polar stationary phase (like silica) can provide a different selectivity, as the most polar isomer will be retained longest.

  • Gas Chromatography (GC): Requires that the analytes are volatile and thermally stable. These isomers should be suitable for GC analysis, and their different boiling points and interactions with the GC column will result in separation.

Experimental Protocol: HPLC Method for Isomeric Purity
  • System Preparation:

    • Instrument: HPLC system with UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 8.0.

    • Mobile Phase B: Acetonitrile.

    • Wavelength: Monitor at a UV maximum, likely around 275 nm.[11]

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: 10% B to 50% B over 20 minutes. Hold at 50% B for 5 minutes. (This is a starting point and must be optimized).

  • Analysis:

    • Inject a standard of the known target compound (Isomer A) to determine its retention time (tᵣ).

    • Inject the unknown sample or mixture.

    • Identify peaks corresponding to the isomers based on their retention times relative to the standard. Quantify the area of each peak to determine the isomeric purity.

Visualization: Chromatographic Method Development Workflow

HPLC_Workflow Start Isomer Mixture Screen Screen Columns (C18, Phenyl-Hexyl) Start->Screen Optimize Optimize Mobile Phase (Organic %, pH, Buffer) Screen->Optimize Validate Validate Method (Resolution > 1.5) Optimize->Validate Validate->Optimize Resolution < 1.5 Separated Baseline Separation Achieved Validate->Separated

Caption: Iterative workflow for HPLC method development.

Chapter 5: An Integrated Strategy for Unambiguous Identification

No single technique should be used in isolation. A robust analytical strategy integrates the strengths of each method to build an irrefutable case for the structure and purity of the compound.

Table 4: Integrated Data Summary for Isomer Differentiation

Technique Isomer A (Target) Isomer B (pip-4-yl) Isomer C (pyr-5-yl) Isomer D (4-Me)
¹H NMR (Pyrimidine) 2 coupled doublets 2 coupled doublets 2 singlets 2 coupled doublets
¹³C NMR (# Signals) 10 8 10 10
MS/MS Pattern Asymmetric Symmetric Distinct pyrimidine loss Asymmetric

| HPLC Retention (RP) | Reference (tᵣ) | Likely tᵣ < Reference | Likely tᵣ > Reference | tᵣ will differ |

Recommended Analytical Workflow

For an unknown sample suspected to be one of these isomers, the following workflow is recommended.

Final_Workflow cluster_screening Initial Screening cluster_structure Structural Confirmation Sample Unknown Sample LCMS LC-MS Analysis Sample->LCMS MW_Confirm Confirm MW = 177.25 (HRMS) LCMS->MW_Confirm Decision Compare Data to Reference Tables LCMS->Decision Purity_Check Check Purity by UV/MS MW_Confirm->Purity_Check NMR_1D ¹H and ¹³C NMR Purity_Check->NMR_1D NMR_2D COSY and HSQC NMR_1D->NMR_2D NMR_2D->Decision Report Final Structure & Purity Report Decision->Report

Caption: An integrated workflow for sample identification and purity assessment.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of Pharma and Bio Sciences.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Salem, M. A. I., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine deriv
  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Deriv
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments.
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). PubMed Central.
  • Piperidine. (n.d.). Wikipedia.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
  • Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. (n.d.). PubMed Central.

Sources

Validating the Structure of 2-Methyl-4-(piperidin-3-yl)pyrimidine Salts: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The heterocyclic building block 2-Methyl-4-(piperidin-3-yl)pyrimidine (C₁₀H₁₅N₃) is a critical intermediate in the synthesis of kinase inhibitors and antifungal agents. While the free base offers versatility in coupling reactions, it frequently presents as a viscous, hygroscopic oil or low-melting solid, complicating purification and storage.

The Solution: Conversion to a crystalline salt form. The Challenge: Validating the structure of these salts is not merely about confirming identity; it requires proving stoichiometry , regiochemistry , and stereochemical integrity (given the chiral center at the piperidine C3 position).

This guide compares the performance of different validation methodologies and salt forms, providing a self-validating protocol to ensure your material meets the rigorous standards required for drug development.

Comparative Analysis: Salt Form Performance

Selecting the correct salt form is the first step in structural validation. The choice dictates the analytical methods required.

Table 1: Physicochemical Comparison of Common Salt Candidates
FeatureFree Base Dihydrochloride (2HCl) TFA Salt Fumarate (1:1)
State Viscous Oil / Low MP SolidCrystalline SolidHygroscopic Solid / GumCrystalline Powder
Stoichiometry N/A1:2 (Base:Acid)Variable (often non-stoichiometric)1:1 or 1:0.5
Solubility (H₂O) Low to ModerateVery High (>100 mg/mL)HighModerate
Hygroscopicity High (absorbs CO₂/H₂O)Moderate (Critical Relative Humidity ~60%)Very High (Deliquescent)Low (Best for stability)
Primary Use Coupling ReactionsStorage & Aqueous FormulationPrep-HPLC IsolationSolid Dosage Formulation
Validation Risk Oxidation proneExcess HCl trappingResidual TFA toxicityPolymorphism

Expert Insight: For intermediate storage, the Dihydrochloride is the standard due to ease of formation. However, for final API selection, the Fumarate often outperforms due to superior crystallinity and lower hygroscopicity.

Structural Validation Methodologies: A Tiered Comparison

We compare two validation workflows: Tier 1 (Routine) vs. Tier 2 (Rigorous/Gold Standard) .

Tier 1: Routine Identification (Fast, Low Confidence)
  • Techniques: LC-MS, 1H NMR (DMSO-d₆).[1]

  • Limitation: Fails to distinguish between salt stoichiometries (Mono- vs. Di-HCl) and cannot confirm the specific position of the piperidine attachment (regiochemistry) without detailed coupling analysis.

Tier 2: Comprehensive Structural Validation (High Confidence)
  • Techniques: 2D NMR (HSQC, HMBC), Elemental Analysis (CHN), Ion Chromatography (IC), and Chiral HPLC.

  • Advantage: Unambiguously assigns the C3-linkage, confirms the 2-methyl group location, and proves the salt ratio.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4-(piperidin-3-yl)pyrimidine Dihydrochloride

This protocol ensures the formation of the stoichiometric dihydrochloride salt, avoiding the common pitfall of mixed mono/di salts.

Reagents:

  • Crude Free Base (1.0 eq)

  • 4M HCl in Dioxane (3.0 eq)

  • Ethanol (anhydrous)

  • Diethyl Ether (or MTBE)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the free base in 20 mL of anhydrous Ethanol. Cool to 0°C under N₂ atmosphere.

  • Acidification: Dropwise add 30 mmol (7.5 mL) of 4M HCl in Dioxane. Why? Excess HCl ensures full protonation of both the aliphatic piperidine N (pKa ~11) and the aromatic pyrimidine N (pKa ~2).

  • Precipitation: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 1 hour.

  • Crystallization: Slowly add 60 mL of Diethyl Ether to induce turbidity. Stir vigorously until a white precipitate forms.

  • Isolation: Filter the solid under N₂ protection (hygroscopic!). Wash with cold Ether (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours over P₂O₅.

Protocol B: The "Self-Validating" Analytical Workflow

Use this sequence to prove the structure definitively.

1. Stoichiometry Confirmation (The "Salt" Check)
  • Method: Ion Chromatography (IC) for Chloride content.

  • Target: For C₁₀H₁₅N₃ · 2HCl (MW ~250.17):

    • Theoretical Cl%: 28.3%

    • Acceptance Criteria: 27.5% – 29.0%

  • Alternative: Silver Nitrate titration (requires removal of interfering organic amines).

2. Regiochemistry Validation (The "Connectivity" Check)
  • Method: 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation).

  • Critical Signal: Look for the correlation between the Piperidine C3-H (methine proton) and the Pyrimidine C4 quaternary carbon.

  • Differentiation:

    • 4-isomer (Target): Strong coupling between Piperidine-H3 and Pyrimidine-C4.

    • 5-isomer (Impurity): Correlation would be to Pyrimidine-C5 (CH) and C4/C6.

3. Stereochemical Purity (The "Chiral" Check)
  • Method: Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H).

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). Note: Diethylamine is crucial to suppress peak tailing of the basic amine.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the salt structure, ensuring no step is overlooked.

ValidationWorkflow Start Crude Salt Isolated Step1 Step 1: 1H NMR (DMSO-d6) Check Purity & Solvent Start->Step1 Decision1 Pass Purity >95%? Step1->Decision1 Step2 Step 2: Ion Chromatography Determine Counter-ion % Decision1->Step2 Yes Fail Recrystallize / Reprocess Decision1->Fail No Decision2 Cl content ~28%? Step2->Decision2 Step3 Step 3: 2D NMR (HMBC) Confirm C3-C4 Linkage Decision2->Step3 Yes (2HCl) Decision2->Fail No (Mixed Salt) Step4 Step 4: Chiral HPLC Determine ee% Step3->Step4 Success VALIDATED STRUCTURE (Release for Use) Step4->Success Fail->Start Rework

Figure 1: Comparison of validation logic. The workflow enforces stoichiometry checks (Step 2) before expensive chiral analysis (Step 4).

Key Data Interpretation (Reference Values)

Use these expected spectral shifts to confirm salt formation vs. free base.

1H NMR Shift Table (DMSO-d₆)
Proton PositionFree Base (δ ppm)Dihydrochloride Salt (δ ppm)Interpretation
Piperidine NH ~2.5 (broad/exchanged)9.2 – 9.8 (broad singlets)Formation of R₂NH₂⁺
Pyrimidine C2-CH₃ 2.452.65Deshielding due to ring protonation
Piperidine C3-H 2.80 (multiplet)3.40 (multiplet)Inductive effect of cationic N
Pyrimidine C5-H 7.10 (doublet)7.60 (doublet)Significant downfield shift

Critical Note: If the Pyrimidine C5-H signal does not shift significantly (>0.3 ppm) downfield, you likely have the Monohydrochloride (protonation only at the more basic piperidine nitrogen), not the Dihydrochloride.

References

  • PubChem Compound Summary. (2025). 2-Methyl-4-(piperidin-3-yl)pyrimidine.[2] National Center for Biotechnology Information. [Link]

  • Jasiński, J. P., et al. (2011).[3] Crystal structure of piperazinium salts: Structural validation of pyrimidine derivatives. ResearchGate. [Link]

  • Google Patents. (2003).
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

Sources

Comparative Bioassay Guide: 2-Methyl-4-(piperidin-3-yl)pyrimidine vs. Standard Inhibitors

[1]

Executive Summary

2-Methyl-4-(piperidin-3-yl)pyrimidine (2M4P3P) represents a critical "scaffold-hop" from the classical 4-piperidinyl and piperazinyl-pyrimidine cores found in established drugs.[1] Unlike the symmetric 4-substituted analogs, the 3-substituted piperidine introduces a chiral center and a distinct vector for side-chain extension, offering unique binding modes in the ATP-binding pockets of kinases (e.g., JAK, ALK) and the orthosteric sites of GPCRs (e.g., H4R).

This guide details the experimental frameworks required to benchmark 2M4P3P derivatives against Gold Standard inhibitors: JNJ-7777120 (H4R antagonist), Tofacitinib (JAK inhibitor), and Ceritinib (ALK inhibitor).

Structural & Mechanistic Distinction[1]

The core distinction lies in the topology of the piperidine ring attachment.

Feature2M4P3P (Test Scaffold) Standard Scaffolds (e.g., in Ceritinib/JNJ-7777120)
Linkage Position C3-Position (Chiral)C4-Position (Achiral/Symmetric)
Stereochemistry Requires chiral resolution (

vs

). Often, the (

) or (

) configuration is bioactive (e.g., Tofacitinib).
Generally achiral; simplified synthesis but limited vector exploration.
Binding Vector "Kinked" geometry; accesses hydrophobic back-pockets (e.g., Gatekeeper residues).Linear geometry; extends into solvent-exposed regions.[1]
Primary Targets JAK3 (Cys909 interaction), H4R (Asp94 interaction).ALK , CDK4/6 , H4R .
Comparative Bioassay Framework

To validate the efficacy of 2M4P3P, it must be tested in parallel with standards using the following validated protocols.

A. Histamine H4 Receptor (GPCR) Antagonism

Target Relevance: The pyrimidine-amine-piperidine motif is the pharmacophore for H4R antagonists.[1] Comparator:JNJ-7777120 (Indole-based standard,

1

Protocol 1: [35S]GTP


S Binding Assay (Functional Antagonism)1
  • Membrane Prep : Use HEK293T cells stably expressing human H4R.

  • Incubation : Mix membranes (

    
    ) with 100 nM Histamine  (agonist) and varying concentrations of 2M4P3P  (
    
    
    to
    
    
    M).[1]
  • Tracer : Add 0.2 nM [35S]GTP

    
    S. Incubate for 60 min at 25°C.
    
  • Filtration : Harvest on GF/B filters. Measure CPM.

  • Analysis : Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Data Benchmark Table: H4R Antagonism | Compound | Binding Affinity (



JNJ-7777120 (Std)Thioperamide (Ref)2M4P3P (Test)1
B. Kinase Inhibition (JAK/ALK)

Target Relevance: The aminopyrimidine hinge-binding motif is central to ATP-competitive inhibitors.[1] Comparator:Tofacitinib (JAK1/3,

Ceritinib

Protocol 2: FRET-Based LanthaScreen Kinase Assay Rationale: A self-validating, homogeneous assay to measure ATP-competitive inhibition.[1]

  • Reagents : Recombinant JAK3 or ALK kinase domain, AlexaFluor-labeled tracer (Tracer 236), Europium-labeled anti-tag antibody.

  • Reaction :

    • Mix Kinase (5 nM) + Antibody (2 nM) + Tracer (varying).

    • Add 2M4P3P (titration) vs Tofacitinib (control).

    • Incubate 60 min at RT.

  • Detection : Measure TR-FRET (Ex 340 nm, Em 665/615 nm).

  • Self-Validation : The assay must show a Z' factor > 0.7 using the standard inhibitor.[1]

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent signaling pathways (JAK-STAT vs. GPCR-Gi/o) modulated by this scaffold, highlighting the critical intervention points for the test compound vs. standards.

BioassayPathwayscluster_GPCRHistamine H4 Receptor Pathwaycluster_KinaseJAK/STAT Signaling PathwayH4RH4 Receptor(GPCR)GiGαi/o ProteinH4R->GiCouplesHistamineHistamine(Agonist)Histamine->H4RActivatescAMPcAMP(Reduction)Gi->cAMPInhibits ACCalciumCa2+ Flux(Chemotaxis)Gi->CalciumMobilizesJNJJNJ-7777120(Standard)JNJ->H4RBlocksTest_GPCR2M4P3P(Test)Test_GPCR->H4RPutative BlockJAKJAK1/3KinaseSTATSTAT PhosphorylationJAK->STATPhosphorylatesATPATPATP->JAKBindsTranscriptionGene Transcription(Inflammation)STAT->TranscriptionDimerizes & Enters NucleusTofaTofacitinib(Standard)Tofa->JAKCompetes w/ ATPTest_Kinase2M4P3P(Test)Test_Kinase->JAKPutative Block

Caption: Dual-pathway intervention potential of the 2-Methyl-4-(piperidin-3-yl)pyrimidine scaffold in H4R (left) and JAK (right) signaling.[1]

Critical Analysis: 3-yl vs. 4-yl Isomers

When comparing 2-Methyl-4-(piperidin-3-yl)pyrimidine to the more common 4-piperidinyl analogs (e.g., in Ceritinib), the following SAR (Structure-Activity Relationship) trends are typically observed:

  • Solubility & pKa : The 3-substituted piperidine often lowers the pKa of the secondary amine compared to the 4-isomer, potentially improving membrane permeability and oral bioavailability (Ref: Bioorg. Med. Chem.).[2][3][4][5][6][7][8][9]

  • Selectivity : The "kinked" 3-yl geometry can avoid steric clashes in the ATP-binding loop that occur with the linear 4-yl analogs, potentially increasing selectivity for JAK3 over JAK2 .[1]

  • Metabolic Stability : The 3-position is less prone to oxidative metabolism than the benzylic-like 4-position in certain aryl-piperidine systems.[1]

References
  • Thurmond, R. L., et al. (2004). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery. Link

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry. Link

  • Marsilje, T. H., et al. (2013). "Discovery of Ceritinib (LDK378): A Potent, Selective, and Bioavailable ALK Inhibitor." Journal of Medicinal Chemistry. Link

  • BindingDB . "Affinity Data for Pyrimidine-Piperidine Scaffolds." Binding Database. Link

Spectroscopic characterization of 2-Methyl-4-(piperidin-3-yl)pyrimidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Spectroscopic Characterization of 2-Methyl-4-(piperidin-3-yl)pyrimidine Analogs

For drug development professionals and researchers navigating the complex landscape of heterocyclic chemistry, the precise structural elucidation of novel compounds is paramount. The 2-methyl-4-(piperidin-3-yl)pyrimidine scaffold represents a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents. Its characterization, however, requires a multi-faceted spectroscopic approach to unambiguously confirm its identity and purity, and to differentiate it from closely related analogs.

This guide provides a comprehensive comparison of the key spectroscopic signatures of this class of molecules. It moves beyond a simple recitation of data to explain the causal relationships behind the observed spectral features, offering field-proven insights into experimental design and data interpretation. Every protocol described is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

The Core Scaffold: Structural and Electronic Considerations

The 2-methyl-4-(piperidin-3-yl)pyrimidine molecule is an assembly of three distinct components, each with characteristic spectroscopic properties: a pyrimidine ring, a piperidine ring, and a methyl group. The electronic environment of the pyrimidine ring, being aromatic and electron-deficient, significantly influences the chemical shifts of its own protons and carbons, as well as those of the adjacent piperidine and methyl groups. Conversely, modifications to the piperidine ring, such as N-alkylation or substitution, will induce predictable changes in the overall spectrum. Understanding these intramolecular interactions is key to accurate spectral assignment.

Workflow for Spectroscopic Analysis

A logical workflow ensures that comprehensive data is collected efficiently. The typical process involves sequential analysis using mass spectrometry for molecular weight confirmation, followed by infrared spectroscopy for functional group identification, and culminating in detailed 1D and 2D NMR for complete structural elucidation.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Characterization cluster_validation Data Validation Prep Synthesized Analog (>95% purity) MS Mass Spectrometry (MS) Confirm Molecular Weight Prep->MS Initial Check IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Proceed if MW matches NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Full Structure IR->NMR Proceed if key groups present Final Structure Confirmed NMR->Final Final Confirmation

Caption: General workflow for the spectroscopic characterization of novel analogs.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for confirming the molecular identity of a synthesized compound by providing its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is particularly crucial as it can confirm the elemental composition.

Expected Fragmentation Patterns: The molecular ion (M+) peak is expected to be prominent. The bond between the pyrimidine and piperidine rings is a likely point of cleavage. Common fragmentation patterns for pyrimidine and piperidine derivatives can be predicted, providing structural confirmation.[1][2]

  • Pathway A (Piperidine Cleavage): Loss of the piperidine ring or fragments thereof.

  • Pathway B (Pyrimidine-Piperidine Bond Cleavage): Cleavage of the C-N bond connecting the two rings, leading to characteristic ions for each fragment.

Fragmentation_Pathway Parent [M]+• 2-Methyl-4-(piperidin-3-yl)pyrimidine m/z = 177.25 Frag1 Loss of C₂H₄ (from piperidine) m/z = 149 Parent->Frag1 Retro-Diels-Alder Frag2 Cleavage at C-N bond (Piperidinyl cation) m/z = 84 Parent->Frag2 Ring Bond Cleavage Frag3 Cleavage at C-N bond (2-Methylpyrimidine radical) m/z = 93 Parent->Frag3 Ring Bond Cleavage

Caption: Key fragmentation pathways for the parent compound in ESI-MS.

Comparative MS Data for Analogs

Compound IDAnalog DescriptionMolecular FormulaCalculated M+H (m/z)Key Fragments (m/z)
1 Parent CompoundC₁₀H₁₅N₃178.1339149, 94, 84
2 N-acetyl-piperidineC₁₂H₁₇N₃O220.1445178, 126, 94
3 5-Fluoro-pyrimidineC₁₀H₁₄FN₃196.1245167, 112, 84
Experimental Protocol for ESI-MS
  • Sample Preparation: Dissolve approximately 0.1 mg of the analog in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.5-4.5 kV and the drying gas temperature to 300-350 °C.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis: Identify the [M+H]+ peak and compare its m/z value with the calculated theoretical mass. Analyze the fragmentation pattern for structural corroboration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this series of analogs, it is particularly useful for confirming the N-H bond of the piperidine, C-H bonds, and the C=N and C=C bonds of the pyrimidine ring.

Characteristic Vibrational Frequencies: Based on literature for pyrimidine and piperidine derivatives, the following key stretches are expected[3][4]:

  • N-H Stretch (Piperidine): A moderate to weak band around 3300-3400 cm⁻¹. This band will be absent in N-substituted analogs.

  • C-H Stretch (Aliphatic & Aromatic): Multiple bands in the 2850-3100 cm⁻¹ region.

  • C=N and C=C Stretch (Pyrimidine Ring): Strong to medium bands in the 1500-1650 cm⁻¹ region.[3]

  • C-N Stretch: Bands typically observed in the 1200-1350 cm⁻¹ range.[3]

Comparative IR Data for Analogs (Key Peaks, cm⁻¹)

Compound IDAnalog DescriptionN-H StretchC-H Stretch (sp³)C=N / C=C Stretch
1 Parent Compound3350 (br, w)2940, 28601615, 1570
2 N-acetyl-piperidineAbsent2945, 28651620, 1575 (+ 1650 C=O)
3 5-Fluoro-pyrimidine3345 (br, w)2942, 28611610, 1580 (+ C-F stretch)
Experimental Protocol for ATR-FTIR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry.

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking to identify the key vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete structural elucidation of organic molecules. ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR details the carbon framework.

¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities:

  • Pyrimidine Protons (H-5, H-6): These are the most deshielded protons due to the aromatic and electron-withdrawing nature of the ring. They typically appear as doublets in the δ 8.0-9.0 ppm range.[5]

  • Piperidine Protons: These protons resonate in a complex, overlapping multiplet region between δ 1.5-3.5 ppm. The proton at the point of attachment (C-3) will be deshielded compared to the others.[6]

  • Piperidine N-H: A broad singlet, typically between δ 1.5-4.0 ppm, which can be exchanged with D₂O. Its position is highly dependent on solvent and concentration.

  • Methyl Protons (C-2): A sharp singlet in the δ 2.5-2.7 ppm range, slightly deshielded by the adjacent nitrogen atoms of the pyrimidine ring.[7]

Comparative ¹H NMR Data (δ, ppm in DMSO-d₆)

Compound IDAnalog DescriptionPyrimidine-H (H-6, d)Pyrimidine-H (H-5, d)Methyl-H (s)Piperidine-H (m)
1 Parent Compound8.657.252.621.60-3.40
2 N-acetyl-piperidine8.687.282.631.70-4.20 (deshielded)
3 5-Fluoro-pyrimidine8.75 (d, JHF)Absent2.651.65-3.45
¹³C NMR Spectroscopy

Expected Chemical Shifts:

  • Pyrimidine Carbons: These appear in the downfield region (δ 150-170 ppm) due to their sp² hybridization and proximity to nitrogen atoms. The carbon bearing the methyl group (C-2) will be the most downfield.

  • Piperidine Carbons: Resonances are expected in the aliphatic region (δ 20-60 ppm).[8]

  • Methyl Carbon: A signal in the upfield region (δ 20-25 ppm).

Comparative ¹³C NMR Data (δ, ppm in DMSO-d₆)

Compound IDAnalog DescriptionPyrimidine C (C2, C4, C6)Pyrimidine C (C5)Methyl CPiperidine C
1 Parent Compound168.1, 165.4, 157.2118.524.146.5, 45.8, 32.1, 25.3
2 N-acetyl-piperidine168.2, 165.3, 157.3118.724.248.1, 43.2, 31.8, 24.9 (+ C=O at ~169)
3 5-Fluoro-pyrimidine167.9, 165.0, 158.0155.6 (d, JCF)24.546.3, 45.6, 31.9, 25.1
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analog and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 MHz). Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 45° pulse angle and a relaxation delay of 2 seconds.

    • Co-add 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the ¹H signals and reference the spectra to TMS.

Conclusion

The structural characterization of 2-Methyl-4-(piperidin-3-yl)pyrimidine analogs is a systematic process that relies on the convergent power of multiple spectroscopic techniques. Mass spectrometry provides the foundational confirmation of molecular weight, while IR spectroscopy offers a quick screen for key functional groups. It is, however, the detailed analysis of 1D and 2D NMR spectra that provides the unambiguous evidence required for complete structural elucidation and differentiation between closely related analogs. By understanding the expected spectral features and the influence of structural modifications, researchers can confidently and efficiently characterize these important heterocyclic compounds, accelerating the drug discovery and development pipeline.

References

  • Benchchem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Available from: [Link]

  • PubMed. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014).
  • ResearchGate. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014).
  • NIST. Mass spectrum of 4-Methylpyrimidine. Available from: [Link]

  • Dove Medical Press. Supplementary Material: Characterization of Compounds.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
  • Preprints.org. Supporting information Synthesis of the pyrene derivative.
  • Research and Reviews. Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine.
  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

  • SpectraBase. Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). Available from: [Link]

  • NIST. 2-Amino-4-methylpyrimidine IR Spectrum. Available from: [Link]

  • NIST. Pyrimidine, 4-methyl- Mass Spectrum. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Available from: [Link]

  • RSC Publishing. Proton NMR spectra for the intermediate piperidines.
  • Mass spectral fragmentation modes of pyrimidine derivatives.
  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available from: [Link]

  • IOSR Journal of Applied Chemistry. Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-4-(piperidin-3-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Protocol for Handling 2-Methyl-4-(piperidin-3-yl)pyrimidine

As a Senior Application Scientist, I approach the handling of specialized heterocyclic compounds not just as a regulatory requirement, but as a critical component of experimental integrity and personal safety. 2-Methyl-4-(piperidin-3-yl)pyrimidine is a bifunctional molecule featuring both a basic piperidine ring and a pyrimidine core. Because these structural motifs are ubiquitous pharmacophores in drug discovery—frequently utilized in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands—the compound must be treated with the same rigorous safety standards as an active pharmaceutical ingredient (API) [1].

Hazard Profiling & The Causality of PPE Selection

To select the appropriate Personal Protective Equipment (PPE), we must first analyze the molecule's underlying chemical behavior:

  • Piperidine Moiety (Lewis Base & Corrosivity): The secondary amine in the piperidine ring acts as a strong electron-pair donor. In its free base form, it is highly alkaline and can cause severe skin irritation or chemical burns upon contact [2]. Even when handled as a stabilized dihydrochloride salt (CAS 1361115-11-8), moisture from human sweat can lead to localized dissociation on the skin, causing rapid contact dermatitis.

  • Pyrimidine Core (Bioactivity): Pyrimidine derivatives are known to intercalate with nucleic acids or bind to cellular enzymes. Inhalation of airborne dust during weighing can lead to unintended systemic absorption across mucous membranes, carrying unknown pharmacological risks [1].

Quantitative PPE Specifications

The following table summarizes the required PPE, grounded in quantitative chemical compatibility data for amine and pyrimidine derivatives.

PPE CategorySpecification / MaterialCausality & Operational Rationale
Hand Protection Nitrile Rubber (Min 0.11 mm thickness) or NeopreneNitrile provides excellent resistance to solid amines (Breakthrough time >480 mins). Note: If dissolving the compound in DMSO or Dichloromethane (DCM), breakthrough times drop significantly (<10 mins). Double-gloving is required when organic solvents are introduced [2].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-aerosolization of powders during transfer and splash hazards during solvent addition. Standard safety glasses with side shields are insufficient for concentrated amine solutions.
Body Protection Flame-Resistant (FR) Cotton Lab CoatPrevents static buildup that could ignite flammable solvent vapors during dissolution. Must be fully buttoned to the collar to prevent transdermal powder exposure.
Respiratory Fume Hood (Face velocity: 80–120 fpm)The primary engineering control. If a fume hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of bioactive dust [3].

Operational Workflow: Safe Handling & Dissolution

Every laboratory protocol must function as a self-validating system. By incorporating visual and physical checks into the workflow, we ensure safety is actively monitored rather than passively assumed.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood monitor reads between 80–120 feet per minute (fpm).

  • Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward, confirming active negative pressure.

Step 2: PPE Donning & Static Mitigation

  • Action: Don the specified nitrile gloves, FR lab coat, and splash goggles.

  • Causality: Powders like 2-Methyl-4-(piperidin-3-yl)pyrimidine are highly prone to static cling. Ground yourself by touching a grounded metal surface before handling the chemical container to prevent the powder from electrostatically "jumping" out of the vial.

Step 3: Weighing and Transfer

  • Action: Use an anti-static polypropylene weigh boat and a stainless steel micro-spatula. Weigh the compound strictly inside the fume hood.

  • Causality: Drafts outside the hood can aerosolize the powder. Polypropylene minimizes static charge accumulation compared to standard polystyrene boats.

Step 4: Solvent Addition (Dissolution)

  • Action: Slowly add the chosen solvent (e.g., DMSO, Methanol, or aqueous buffer) to the pre-weighed powder.

  • Validation: Observe the solution closely for exothermic reactions. Amine free bases can release heat upon protonation or dissolution. Swirl gently until complete dissolution is visually confirmed (no particulate suspension remains).

Workflow Visualization

The following diagram illustrates the logical progression of exposure mitigation when handling this compound.

G Start Risk Assessment & Protocol Review PPE Don Required PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Ventilated Fume Hood PPE->Hood Weigh Anti-Static Weighing (Avoid Aerosolization) Hood->Weigh Decon Surface Decontamination (Damp Wipe / Soap) Weigh->Decon Dispose Hazardous Waste Segregation & Disposal Decon->Dispose

Caption: Sequential exposure mitigation workflow for handling bioactive pyrimidine-piperidine derivatives.

Disposal & Decontamination Plan

Proper disposal ensures the compound does not persist in the laboratory environment or cross-contaminate future biological assays.

  • Solid Waste: Place all contaminated weigh boats, spatulas, and empty vials into a designated, sealable solid hazardous waste container. Label explicitly as "Toxic Solid Waste - Amine/Pyrimidine Derivative."

  • Liquid Waste: If dissolved in organic solvents, collect the waste in a compatible, clearly labeled High-Density Polyethylene (HDPE) carboy. Do not mix amine-containing waste with strong oxidizing agents or concentrated acids, as this can trigger a violent exothermic reaction [4].

  • Surface Decontamination: Wipe down the analytical balance and fume hood surface with a paper towel dampened with 10% isopropanol or mild soapy water to capture any invisible residual dust. Dispose of the towel immediately in the solid waste bin.

References

  • Emory University Environmental Health and Safety Office. "EHS-405 Chemical Hygiene Plan." Emory University, 2025. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Standard – 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories." US Department of Labor. URL: [Link]

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